Omiganan Pentahydrochloride
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;pentahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H127N27O12.5ClH/c1-5-51(4)75(92)85(127)113-68(41-50(2)3)80(122)109-67(32-18-38-102-90(98)99)79(121)114-71(44-54-48-105-62-27-12-8-23-58(54)62)86(128)116-39-19-34-74(116)84(126)112-70(43-53-47-104-61-26-11-7-22-57(53)61)82(124)115-72(45-55-49-106-63-28-13-9-24-59(55)63)87(129)117-40-20-33-73(117)83(125)111-69(42-52-46-103-60-25-10-6-21-56(52)60)81(123)110-66(31-17-37-101-89(96)97)78(120)108-65(30-16-36-100-88(94)95)77(119)107-64(76(93)118)29-14-15-35-91;;;;;/h6-13,21-28,46-51,64-75,103-106H,5,14-20,29-45,91-92H2,1-4H3,(H2,93,118)(H,107,119)(H,108,120)(H,109,122)(H,110,123)(H,111,125)(H,112,126)(H,113,127)(H,114,121)(H,115,124)(H4,94,95,100)(H4,96,97,101)(H4,98,99,102);5*1H/t51-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-;;;;;/m0...../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNSIKUBZJCPLJ-IQOWARLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N8CCCC8C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N)N.Cl.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N)N.Cl.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H132Cl5N27O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1961.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269062-93-3, 626233-83-8 | |
| Record name | Omiganan pentahydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269062933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Omiganan pentahydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0626233838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Omiganan Pentahydrochloride: A Synthetic Analogue of Indolicidin for Antimicrobial and Immunomodulatory Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Omiganan pentahydrochloride, a synthetic cationic peptide, stands as a promising antimicrobial agent developed as an analogue of the naturally occurring bovine peptide, indolicidin. With a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi, omiganan has garnered significant interest for its potential therapeutic applications, particularly in topical formulations for preventing catheter-related infections and treating skin conditions. This technical guide provides a comprehensive overview of omiganan, detailing its mechanism of action, antimicrobial efficacy, and immunomodulatory properties. The document includes structured tables of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support further research and development efforts in the field of antimicrobial peptides.
Introduction
The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that may circumvent conventional resistance pathways. This compound (sequence: ILRWPWWPWRRK-amide) is a synthetic 12-amino-acid cationic peptide designed as an analogue of indolicidin, a tryptophan-rich AMP isolated from bovine neutrophils.[1] This guide explores the core scientific and technical aspects of omiganan, providing a valuable resource for researchers and professionals in drug development.
Mechanism of Action
Omiganan's primary antimicrobial activity stems from its ability to rapidly disrupt the integrity of microbial cell membranes. As a cationic peptide, it interacts electrostatically with the negatively charged components of bacterial and fungal cell surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial binding is followed by the insertion of the peptide into the lipid bilayer, leading to membrane depolarization, increased permeability, and ultimately, cell death.[2][3]
Beyond direct membrane disruption, omiganan has also been shown to inhibit essential intracellular processes. Studies on its parent compound, indolicidin, and on omiganan itself suggest a dose-dependent inhibition of macromolecular synthesis, including DNA, RNA, and proteins.[1][4] This multi-pronged mechanism of action contributes to its potent and rapid bactericidal and fungicidal effects.
Immunomodulatory Effects
In addition to its direct antimicrobial properties, omiganan exhibits immunomodulatory functions. It has been demonstrated to enhance interferon responses to endosomal Toll-like receptor (TLR) ligands in human peripheral blood mononuclear cells.[5] Specifically, omiganan can amplify the TLR-mediated release of interferon-α (IFNα), with plasmacytoid dendritic cells identified as major contributors to this enhanced production.[5] This suggests a role for omiganan in modulating the innate immune response to pathogens.
Quantitative Data: Antimicrobial Efficacy
The antimicrobial potency of omiganan has been evaluated against a wide range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of this compound
| Bacterial Species | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Reference(s) |
| Staphylococcus aureus | 390 | 16 | 16 | ≤ 32 | [6][7] |
| Coagulase-negative staphylococci | - | 4 | 4 | 1-8 | [6] |
| Enterococcus faecalis | - | 64 | 128 | - | [6] |
| Enterococcus faecium | - | 4 | 8 | - | [6] |
| Escherichia coli | 167 | 32 | - | ≤ 1024 | [6] |
| Klebsiella spp. (ESBL-positive) | - | 128 | - | - | [6] |
| Enterobacter spp. | - | 64 | 512 | - | [6] |
| Pseudomonas aeruginosa | - | 128 | 256 | - | [6] |
Table 2: Antifungal Activity of this compound
| Fungal Species | Number of Isolates | MIC50 (µg/ml) | MIC90 (µg/ml) | MIC Range (µg/ml) | Reference(s) |
| Candida albicans | 106 | 32-64 | 32-128 | ≤ 256 | [8][9] |
| Candida glabrata | 22 | 128-256 | 256 | ≤ 256 | [8][9] |
| Candida parapsilosis | 11 | 128-256 | 256 | ≤ 256 | [8][9] |
| Candida tropicalis | 11 | 32-64 | 32-128 | ≤ 256 | [8][9] |
| Candida krusei | 10 | 32-64 | 32-128 | ≤ 256 | [8][9] |
| Aspergillus spp. | 10 | - | - | ≤ 1024 | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of omiganan and other antimicrobial peptides.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of omiganan against a panel of microorganisms.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal isolates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Peptide Dilution: Perform serial twofold dilutions of omiganan in the appropriate broth in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.5 to 256 µg/mL).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted peptide. Include a growth control well (inoculum without peptide) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of omiganan that completely inhibits visible growth of the microorganism as detected by the unaided eye or a spectrophotometer.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of mammalian cells as an indicator of cell viability.
Objective: To assess the cytotoxic effect of omiganan on mammalian cells.
Materials:
-
Mammalian cell line (e.g., HaCaT, HEK293)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Replace the medium with fresh medium containing various concentrations of omiganan. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., Triton X-100) as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Hemolysis Assay
This assay determines the lytic activity of a compound against red blood cells.
Objective: To evaluate the hemolytic potential of omiganan.
Materials:
-
Freshly drawn red blood cells (RBCs) (e.g., human, sheep)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Triton X-100 (1% v/v in PBS) as a positive control
-
Sterile microcentrifuge tubes or 96-well plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
RBC Preparation: Wash RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 2-4% (v/v) in PBS.
-
Peptide Incubation: In microcentrifuge tubes or a 96-well plate, mix the RBC suspension with various concentrations of omiganan. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the samples at 37°C for 1 hour with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to the amount of released hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis for each omiganan concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Visualizations: Pathways and Workflows
Signaling Pathway: Omiganan's Enhancement of TLR-Mediated IFNα Release
The following diagram illustrates the proposed signaling pathway for the immunomodulatory effect of omiganan.
References
- 1. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zenitscience.com [zenitscience.com]
- 3. cyrusbio.com.tw [cyrusbio.com.tw]
- 4. pure.uva.nl [pure.uva.nl]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Antimicrobial activity of this compound tested against contemporary bacterial pathogens commonly responsible for catheter-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmilabs.com [jmilabs.com]
- 9. mdpi.com [mdpi.com]
In Vitro Activity of Omiganan Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Omiganan, a synthetic cationic antimicrobial peptide, against a range of clinically relevant gram-negative bacteria. The data and protocols presented are compiled from peer-reviewed scientific literature to support research and development efforts in the field of antimicrobial agents.
Introduction
Omiganan is a 12-amino-acid peptide analog of indolicidin, which has demonstrated broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria, as well as fungi.[1][2] Its mechanism of action is primarily attributed to the rapid disruption of microbial cell membranes.[2][3][4][5][6] This guide focuses specifically on its efficacy against gram-negative pathogens, presenting quantitative data on its inhibitory activity and detailing the experimental methodologies used for its evaluation.
Quantitative Antimicrobial Activity
The in vitro potency of Omiganan is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of Omiganan against various gram-negative bacterial isolates.
Table 1: Omiganan MIC Distribution for Gram-Negative Bacilli
| Organism (Number Tested) | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
| Escherichia coli | 32 | - | ≤1024 |
| Klebsiella spp. | 32 | - | ≤1024 |
| Enterobacter spp. | 64 | 512 | ≤1024 |
| Pseudomonas aeruginosa | 128 | 256 | ≤1024 |
| Data compiled from Sader et al., 2007.[7][8] |
Table 2: Comparative Omiganan Activity Against Specific Phenotypes
| Organism and Phenotype | MIC50 (mg/L) |
| Wild-type Escherichia coli | 32 |
| ESBL-producing Escherichia coli | 32 |
| Wild-type Klebsiella spp. | 32 |
| ESBL-producing Klebsiella spp. | 128 |
| Wild-type Enterobacter spp. | 64 |
| AmpC-hyperproducing Enterobacter spp. | 32 |
| Carbapenem-susceptible P. aeruginosa | 128 |
| Carbapenem-resistant P. aeruginosa | 128 |
| Data compiled from Sader et al., 2007.[7][8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the in vitro activity of Omiganan.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[9]
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of Omiganan. A series of two-fold dilutions are then made in Mueller-Hinton Broth (MHB) to achieve the desired concentration range.[3][10]
-
Inoculum Preparation: Culture the test microorganism on an appropriate agar medium. Prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
-
Inoculation: Dispense the diluted antimicrobial agent into the wells of a 96-well microtiter plate. Add the standardized bacterial inoculum to each well.[3][4]
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.[3][11]
-
Reading Results: The MIC is determined as the lowest concentration of Omiganan at which there is no visible growth of the microorganism.[3][9][10]
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.[12]
Protocol:
-
Preparation: Prepare test tubes or flasks containing Mueller-Hinton Broth with Omiganan at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the antimicrobial agent.[12]
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each tube.[11]
-
Viable Cell Count: Perform serial dilutions of each aliquot and plate onto appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on each plate to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each Omiganan concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Mechanism of Action
Omiganan exerts its antimicrobial effect through a multi-step process that culminates in the disruption of the bacterial cell membrane. As a cationic peptide, it is initially attracted to the negatively charged components of the gram-negative outer membrane, such as lipopolysaccharide (LPS). This interaction leads to membrane destabilization, increased permeability, and ultimately, cell death.[2][4][5][6]
Conclusion
Omiganan demonstrates significant in vitro activity against a broad range of gram-negative bacteria, including strains with resistance to other classes of antibiotics.[7][8] Its rapid, membrane-disrupting mechanism of action makes it a promising candidate for further investigation and development.[2][3][4] The standardized protocols outlined in this guide provide a framework for the consistent and reliable evaluation of its antimicrobial properties in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An infection-microenvironment-targeted and responsive peptide-drug nanosystem for sepsis emergency by suppressing infection and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Omiganan interaction with bacterial membranes and cell wall models. Assigning a biological role to saturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Antimicrobial activity of omiganan pentahydrochloride tested against contemporary bacterial pathogens commonly responsible for catheter-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 11. researchgate.net [researchgate.net]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fungicidal Properties of Omiganan Pentahydrochloride Against Candida Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omiganan pentahydrochloride, a synthetic cationic antimicrobial peptide, has demonstrated significant fungicidal activity against a broad spectrum of Candida species, including those resistant to conventional antifungal agents. This technical guide provides a comprehensive overview of the anti-candidal properties of Omiganan, with a focus on its quantitative efficacy, the experimental protocols used for its evaluation, and its proposed mechanism of action. The data presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel antifungal therapies.
Introduction
Candida species are a leading cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic candidiasis. The rising incidence of antifungal resistance, particularly to azole-class drugs, has created an urgent need for new therapeutic agents with novel mechanisms of action. This compound, a 12-amino-acid peptide analog of indolicidin, has emerged as a promising candidate due to its potent and rapid fungicidal activity.[1][2][3] This document synthesizes the current knowledge on the efficacy of Omiganan against various Candida species, providing detailed data and methodologies for further research and development.
Quantitative Efficacy of Omiganan Against Candida Species
The antifungal activity of Omiganan has been quantified using standard in vitro susceptibility testing methods, primarily Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) assays.
Minimum Inhibitory Concentrations (MICs)
MIC values represent the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Omiganan has been shown to be effective against a wide range of Candida species.
Table 1: Summary of Omiganan MIC Values against Planktonic Candida Cells
| Candida Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| C. albicans | 52 | 32-128 | 64 | 128 | [2][4] |
| C. albicans (VVC isolates) | 32 | 32-256 | 128 | - | [5][6] |
| C. albicans (BSI isolates) | 30 | - | 256 | - | [5][6] |
| C. glabrata | 22 | - | 128-256 | 256 | [2][4] |
| C. krusei | 10 | - | 32-64 | 32-128 | [2][4] |
| C. parapsilosis | 11 | - | 128-256 | 256 | [2][4] |
| C. tropicalis | 11 | - | 32-64 | 32-128 | [2][4] |
VVC: Vulvovaginal Candidiasis; BSI: Bloodstream Infections
Minimum Biofilm Eradication Concentrations (MBECs)
Candida biofilms pose a significant clinical challenge due to their inherent resistance to antifungal agents. Omiganan has demonstrated efficacy in eradicating established Candida biofilms.
Table 2: Summary of Omiganan MBEC Values against Candida Biofilms
| Candida Species | Number of Isolates | MBEC Range (µg/mL) | Predominant MBEC (µg/mL) | Reference(s) |
| C. albicans (VVC isolates) | 18 | 128-512 | 256 | [1] |
| C. albicans (VVC isolates) | 32 | - | 256 | [5][6] |
| C. albicans (BSI isolates) | 30 | - | 256 | [5][6] |
Mechanism of Action
The primary mechanism of action of Omiganan against Candida species is believed to be the disruption of the fungal cell membrane. As a cationic peptide, Omiganan electrostatically interacts with the negatively charged components of the Candida cell membrane, leading to membrane depolarization, increased permeability, and ultimately, cell lysis.[3]
Caption: Proposed mechanism of Omiganan action on Candida cells.
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the fungicidal properties of Omiganan.
Broth Microdilution for MIC Determination (CLSI M27-A3)
This method is the standardized reference for determining the MIC of antifungal agents against yeasts.
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol:
-
Inoculum Preparation: Candida isolates are cultured on Sabouraud Dextrose Agar for 24 hours at 35°C. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to the final inoculum concentration.
-
Drug Dilution: Omiganan is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared Candida suspension.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of Omiganan that causes a significant inhibition of growth compared to the growth control.
Checkerboard Assay for Synergy Testing
This method is used to evaluate the interaction between two antimicrobial agents, such as Omiganan and fluconazole.
Detailed Protocol:
-
Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of Omiganan along the x-axis and serial dilutions of a second antifungal agent (e.g., fluconazole) along the y-axis.
-
Inoculation: Each well is inoculated with a standardized Candida inoculum.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated for each well showing no growth using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Conclusion
This compound exhibits potent fungicidal activity against a wide range of clinically relevant Candida species, including those forming biofilms. Its primary mechanism of action, involving the rapid disruption of the fungal cell membrane, makes it a promising candidate for further development, particularly in the context of rising antifungal resistance. The standardized protocols outlined in this guide provide a framework for the continued investigation and evaluation of this and other novel antifungal agents.
References
Early-Stage Research on the Therapeutic Potential of Omiganan Pentahydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omiganan pentahydrochloride, a synthetic cationic antimicrobial peptide, has emerged as a promising therapeutic agent with a broad spectrum of activity. As an analogue of indolicidin, a peptide found in bovine neutrophils, omiganan has been the subject of extensive early-stage research to explore its potential in various clinical applications.[1][2] This technical guide provides an in-depth overview of the foundational preclinical and clinical research on omiganan, with a focus on its antimicrobial, anti-inflammatory, and anticancer properties. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic development of this novel compound.
Mechanism of Action
This compound exerts its therapeutic effects through a dual mechanism of action: direct disruption of microbial cell membranes and modulation of the host immune response.
Disruption of Microbial Cell Membranes
As a cationic peptide, omiganan electrostatically interacts with the negatively charged components of bacterial and fungal cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2] This initial binding is followed by the insertion of the peptide into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell lysis.[2] This rapid, non-receptor-mediated mechanism of action is believed to contribute to the low incidence of microbial resistance.[3]
Immunomodulatory Effects
Beyond its direct antimicrobial activity, omiganan has been shown to modulate the host's innate immune response. Specifically, it enhances interferon production in response to the activation of endosomal Toll-Like Receptors (TLRs), including TLR3, TLR7, TLR8, and TLR9.[4] This suggests a role for omiganan in augmenting antiviral and other immune responses. The binding of omiganan to microbial ligands may facilitate their delivery to or recognition by endosomal TLRs, leading to a more robust downstream signaling cascade.
Antimicrobial and Antifungal Activity
The in vitro efficacy of omiganan has been demonstrated against a wide range of bacterial and fungal pathogens, including antibiotic-resistant strains. The following tables summarize the minimum inhibitory concentrations (MICs) of omiganan against various clinically relevant microorganisms.
Table 1: Antibacterial Activity of this compound
| Bacterial Species | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Staphylococcus aureus | - | ≤32 | - | 16 | [5] |
| Coagulase-negative staphylococci | - | 1-8 | 4 | 4 | [5] |
| Enterococcus faecium | - | - | 4 | 8 | [5] |
| Enterococcus faecalis | - | - | 64 | 128 | [5] |
| Viridans group streptococci | - | - | - | 256 | [6] |
| Bacillus spp. | - | - | 16 | - | [6] |
| Corynebacterium spp. | - | - | 4 | - | [6] |
| Escherichia coli (ESBL-negative) | - | - | 32 | - | [5] |
| Klebsiella spp. (ESBL-positive) | - | - | 128 | - | [5] |
| Enterobacter spp. (wild-type) | - | - | 64 | 512 | [5] |
| Pseudomonas aeruginosa | - | - | 128 | 256 | [5] |
Table 2: Antifungal Activity of this compound
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida tropicalis | - | - | 16 | - | [6] |
| Candida krusei | - | - | 32 | - | [6] |
| Candida albicans | - | - | 64 | - | [6] |
| Candida parapsilosis | - | - | 128 | - | [6] |
| Candida glabrata | - | - | 256 | - | [6] |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentrations (MICs) of this compound against various bacterial and fungal isolates were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow:
Detailed Methodology:
-
Inoculum Preparation: A standardized inoculum of each microbial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.[7]
-
Drug Dilution: this compound is serially diluted in cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate to obtain a range of concentrations.[6][7]
-
Inoculation: Each well of the microtiter plate containing the diluted drug is inoculated with the standardized microbial suspension.
-
Incubation: The inoculated plates are incubated at 35°C for 16-20 hours for most bacteria and 24-48 hours for fungi.[7]
-
MIC Determination: The MIC is determined as the lowest concentration of omiganan that completely inhibits visible growth of the microorganism.[7]
Preclinical Research: Anticancer Potential
Early preclinical studies have indicated that omiganan may possess antitumor activity. In a study utilizing a TC-1 tumor model, intratumoral injection of omiganan resulted in a significant reduction in tumor growth.
Experimental Protocol: In Vivo Tumor Growth Inhibition Assay
Experimental Workflow:
Detailed Methodology:
-
Cell Line: The TC-1 cell line, a lung epithelial cell line immortalized with HPV-16 E6 and E7 and transformed with the c-Ha-ras oncogene, is used.
-
Animal Model: Female C57BL/6 mice are typically used for the TC-1 tumor model.
-
Tumor Implantation: A suspension of TC-1 cells is injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Omiganan is administered via intratumoral injection at specified doses and schedules.
-
Monitoring: Tumor growth is monitored by measuring tumor dimensions with calipers at regular intervals. Animal well-being is also monitored throughout the study.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
Clinical Research: Atopic Dermatitis
A Phase II, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of topical omiganan in patients with mild to moderate atopic dermatitis.[8][9]
Study Design:
-
Population: Patients with mild to moderate atopic dermatitis.[8]
-
Intervention: Topical application of omiganan gel (1% or 2.5%) or a vehicle placebo.[8]
-
Duration: 28 days of treatment.[8]
-
Primary Endpoints: Efficacy was assessed by changes in the Eczema Area and Severity Index (EASI) score and investigator's global assessment. Safety and tolerability were also monitored.[1]
Experimental Protocol: Phase II Clinical Trial
Experimental Workflow:
Detailed Methodology:
-
Patient Recruitment: Eligible patients with a confirmed diagnosis of mild to moderate atopic dermatitis are recruited for the study.
-
Randomization: Patients are randomly assigned to receive either one of the active omiganan gel formulations or the placebo vehicle in a double-blind manner.
-
Treatment Administration: Patients are instructed to apply the assigned topical treatment to the affected areas of their skin as directed for the 28-day study period.
-
Clinical Assessments: Efficacy is evaluated at baseline and at specified follow-up visits using standardized clinical scoring systems such as the EASI.
-
Safety Monitoring: Adverse events are monitored and recorded throughout the trial to assess the safety and tolerability of the treatment.
Conclusion
The early-stage research on this compound has provided a strong foundation for its continued development as a novel therapeutic agent. Its broad-spectrum antimicrobial activity, coupled with its immunomodulatory effects and potential anticancer properties, highlights its versatility. The data and protocols summarized in this technical guide offer valuable insights for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of omiganan. Further investigation is warranted to fully elucidate its mechanisms of action in various disease contexts and to translate these promising preclinical and early clinical findings into effective treatments for patients.
References
- 1. iasp-pain.org [iasp-pain.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Peptide Omiganan Enhances Interferon Responses to Endosomal Toll-Like Receptor Ligands in Human Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of this compound tested against contemporary bacterial pathogens commonly responsible for catheter-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. jmilabs.com [jmilabs.com]
- 8. Pharmacodynamic Effects of Topical Omiganan in Patients With Mild to Moderate Atopic Dermatitis in a Randomized, Placebo-Controlled, Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Biophysical Interactions of Omiganan with Lipid Bilayers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omiganan, a synthetic cationic antimicrobial peptide, exhibits potent broad-spectrum antimicrobial activity primarily through its interaction with and disruption of microbial cell membranes. Understanding the nuanced biophysical interplay between Omiganan and lipid bilayers is paramount for its continued development and optimization as a therapeutic agent. This technical guide provides a comprehensive overview of the key biophysical techniques used to elucidate these interactions, presenting available quantitative data, detailed experimental protocols, and visual workflows to facilitate further research in this domain. While extensive data exists from fluorescence spectroscopy and Circular Dichroism, this guide also highlights the need for further investigation using techniques such as Isothermal Titration Calorimetry and Differential Scanning Calorimetry to build a more complete thermodynamic and structural profile of Omiganan's membrane activity.
Introduction
Omiganan (ILRWPWWPWRRK-NH2) is a 12-amino acid synthetic peptide analog of indolicidin, a naturally occurring antimicrobial peptide.[1] Its potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi, is attributed to its ability to selectively target and permeabilize microbial membranes.[2] This selectivity is driven by the electrostatic attraction between the positively charged peptide and the negatively charged components of microbial membranes, such as phosphatidylglycerol (PG).[1][3] This initial binding is followed by insertion into the lipid bilayer, leading to membrane depolarization, disruption of cellular integrity, and ultimately, cell death.[3] In addition to direct membrane disruption, Omiganan has been noted to inhibit the synthesis of DNA, RNA, and proteins.[3]
This guide delves into the core biophysical methods employed to study the interaction of Omiganan with model lipid bilayers, providing a framework for researchers to quantitatively assess and visualize these critical molecular events.
Quantitative Data on Omiganan-Lipid Interactions
The interaction of Omiganan with lipid bilayers has been quantified using several biophysical techniques. The following tables summarize the key available data.
Table 1: Partitioning of Omiganan into Lipid Vesicles (Fluorescence Spectroscopy)
Fluorescence spectroscopy, leveraging the intrinsic tryptophan fluorescence of Omiganan, has been used to determine its partitioning into model lipid vesicles of varying compositions. The molar partition constant (Kp) reflects the affinity of the peptide for the lipid phase.
| Lipid Composition | Vesicle Type | Molar Partition Constant (Kp x 10³) | Reference |
| 100% POPC | Large Unilamellar Vesicles (LUVs) | 3.7 ± 0.4 | [1] |
| POPC:POPG (3:1) | Large Unilamellar Vesicles (LUVs) | 18.9 ± 1.3 | [1] |
| POPC:POPG (1:1) | Large Unilamellar Vesicles (LUVs) | 43.5 ± 8.7 | [1] |
POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; POPG: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)
These data clearly indicate a significantly higher affinity of Omiganan for anionic membranes (containing POPG), which mimic bacterial cell membranes, compared to zwitterionic membranes (100% POPC), which are more representative of mammalian cell membranes.[1]
Table 2: Secondary Structure of Omiganan (Circular Dichroism Spectroscopy)
Circular Dichroism (CD) spectroscopy reveals changes in the secondary structure of Omiganan upon interaction with a membrane-mimetic environment. In an aqueous solution, Omiganan exists predominantly as a random coil. However, in the presence of sodium dodecyl sulfate (SDS) micelles, which mimic the charged interface of a membrane, it adopts a more ordered, α-helical conformation.[4]
| Environment | α-Helical Content (%) | Random Coil Content (%) | Reference |
| Water | 4.8 | 51.4 | [4] |
| 25 mM SDS Micelles | 30.3 | Not specified | [4] |
This conformational change is a key step in the mechanism of action, allowing the peptide to insert into the hydrophobic core of the lipid bilayer.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of biophysical studies. The following sections provide protocols for key experiments used to characterize Omiganan-lipid interactions.
Fluorescence Spectroscopy for Partitioning Studies
This protocol is based on the principle of tryptophan fluorescence quenching upon the peptide's partitioning into the lipid bilayer.
Objective: To determine the molar partition constant (Kp) of Omiganan into lipid vesicles.
Materials:
-
Omiganan pentahydrochloride
-
POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine)
-
POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol))
-
Chloroform
-
HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Nitrogen gas
-
Extruder with polycarbonate filters (100 nm pore size)
-
Fluorometer
Methodology:
-
Vesicle Preparation:
-
Prepare lipid mixtures (e.g., 100% POPC, POPC:POPG 3:1, POPC:POPG 1:1) by dissolving the lipids in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with HEPES buffer by vortexing to form multilamellar vesicles (MLVs).
-
Prepare large unilamellar vesicles (LUVs) by extruding the MLV suspension through a 100 nm polycarbonate filter multiple times (e.g., 21 times) at a temperature above the lipid phase transition.
-
-
Fluorescence Titration:
-
Prepare a stock solution of Omiganan in HEPES buffer.
-
Place a known concentration of Omiganan solution in a quartz cuvette.
-
Set the fluorometer to excite at 280 nm and record the emission spectrum from 300 to 400 nm.
-
Successively add small aliquots of the LUV suspension to the cuvette, allowing the system to equilibrate after each addition.
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum (around 350 nm) as a function of the total lipid concentration.
-
Fit the data to a partition equilibrium model to calculate the molar partition constant (Kp).
-
Circular Dichroism (CD) Spectroscopy
This protocol outlines the steps to analyze the secondary structure of Omiganan in different environments.
Objective: To determine the secondary structure of Omiganan in aqueous buffer and in a membrane-mimetic environment.
Materials:
-
This compound
-
HEPES buffer (10 mM HEPES, pH 7.4)
-
Sodium dodecyl sulfate (SDS)
-
CD spectropolarimeter
-
Quartz cuvette (1.0 mm path length)
Methodology:
-
Sample Preparation:
-
CD Spectra Acquisition:
-
Set the CD spectropolarimeter to scan from 180 to 260 nm.[4]
-
Use a quartz cell with a 1.0 mm path length.[4]
-
Record the spectra at room temperature with a scanning speed of 10 nm/min.[4]
-
Acquire a baseline spectrum of the buffer and the SDS solution and subtract it from the respective peptide spectra.
-
-
Data Analysis:
-
Convert the acquired CD signals to mean residue ellipticity [θ].
-
Use deconvolution software (e.g., DichroWeb) with appropriate algorithms (e.g., CDSSTR, CONTIN-LL) and reference datasets to estimate the percentage of α-helix, β-sheet, and random coil structures.[4]
-
Vesicle Leakage Assay
This assay measures the ability of Omiganan to permeabilize lipid vesicles by monitoring the release of an encapsulated fluorescent dye.
Objective: To quantify the membrane-disrupting activity of Omiganan.
Materials:
-
This compound
-
POPC, POPG
-
Calcein
-
Sephadex G-50 column
-
HEPES buffer
-
Triton X-100
-
Fluorometer
Methodology:
-
Calcein-Encapsulated Vesicle Preparation:
-
Prepare a lipid film as described in section 3.1.
-
Hydrate the film with a concentrated solution of calcein (e.g., 50-100 mM) in HEPES buffer.
-
Subject the hydrated lipid suspension to several freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the vesicles through a 100 nm filter to create LUVs.
-
Separate the calcein-loaded vesicles from free calcein using a Sephadex G-50 size-exclusion column, eluting with HEPES buffer.
-
-
Leakage Measurement:
-
Dilute the calcein-loaded LUVs in HEPES buffer in a cuvette to a concentration where the calcein fluorescence is self-quenched.
-
Monitor the baseline fluorescence over time.
-
Add Omiganan at various concentrations to the cuvette and record the increase in fluorescence intensity over time as calcein is released and the self-quenching is relieved.
-
After the leakage reaches a plateau, add Triton X-100 to a final concentration of 0.1% to lyse all vesicles and obtain the maximum fluorescence (100% leakage).
-
-
Data Analysis:
-
Calculate the percentage of leakage at each Omiganan concentration using the formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100 where F is the fluorescence at a given time, F₀ is the initial fluorescence, and F_max is the maximum fluorescence after adding Triton X-100.
-
Plot the percentage of leakage as a function of Omiganan concentration.
-
Isothermal Titration Calorimetry (ITC) - A General Protocol
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of Omiganan binding to lipid vesicles.
Methodology:
-
Prepare LUVs and an Omiganan solution in the same buffer, and degas both thoroughly.
-
Fill the ITC sample cell with the LUV suspension and the injection syringe with the Omiganan solution.
-
Perform a series of injections of the Omiganan solution into the sample cell while monitoring the heat changes.
-
Integrate the heat peaks and plot the heat change per injection against the molar ratio of Omiganan to lipid.
-
Fit the data to a suitable binding model to extract the thermodynamic parameters.
Differential Scanning Calorimetry (DSC) - A General Protocol
Similarly, a general DSC protocol can be employed to investigate Omiganan's effect on lipid phase transitions.
Objective: To determine the effect of Omiganan on the main phase transition temperature (Tm) and enthalpy (ΔH) of lipid bilayers.
Methodology:
-
Prepare MLVs or LUVs of a specific lipid (e.g., DMPC, DPPC) in the absence and presence of varying concentrations of Omiganan.
-
Load the liposome suspension into a DSC sample pan and an equal volume of buffer into the reference pan.
-
Scan the samples over a temperature range that encompasses the lipid's phase transition, recording the heat flow.
-
Analyze the resulting thermograms to determine the Tm (the peak of the transition) and the ΔH (the area under the peak).
Visualization of Biophysical Interactions and Workflows
The following diagrams illustrate the key processes involved in the biophysical interaction of Omiganan with lipid bilayers and the general experimental workflow.
Conclusion and Future Directions
The biophysical characterization of Omiganan reveals a mechanism driven by preferential electrostatic binding to anionic lipid bilayers, followed by a conformational shift to an α-helical structure that facilitates membrane insertion and disruption. The quantitative data from fluorescence spectroscopy and Circular Dichroism strongly support this model.
However, to achieve a complete biophysical profile, further research is required. Specifically, Isothermal Titration Calorimetry studies would provide crucial thermodynamic data, including the enthalpic and entropic drivers of binding, and a precise stoichiometry of the interaction. Differential Scanning Calorimetry experiments would elucidate the impact of Omiganan on the physical state of the lipid bilayer, such as changes in fluidity and phase behavior. Furthermore, quantitative vesicle leakage assays with varying lipid compositions and Omiganan concentrations would offer a more detailed understanding of its membrane-disrupting efficacy.
By employing the detailed protocols and building upon the existing data presented in this guide, researchers can contribute to a more comprehensive understanding of Omiganan's mechanism of action, ultimately aiding in the development of this promising antimicrobial peptide into a potent therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Liposomes encapsulating novel antimicrobial peptide Omiganan: Characterization and its pharmacodynamic evaluation in atopic dermatitis and psoriasis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Omiganan Pentahydrochloride Topical Gel Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the research and development of Omiganan Pentahydrochloride topical gel formulations. This document includes an overview of its mechanism of action, detailed experimental protocols for its evaluation, and quantitative data to support its efficacy and safety profile.
Introduction to this compound
This compound is a synthetic, cationic antimicrobial peptide, an analog of indolicidin, which is derived from bovine neutrophils.[1][2] It exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi, including antibiotic-resistant strains.[1][3] Its primary application in research and clinical development is as a topical agent for the prevention and treatment of skin and catheter-related infections.[4][5]
The mechanism of action of Omiganan primarily involves the disruption of microbial cell membranes.[5][6] As a cationic peptide, it interacts with the negatively charged components of microbial cell membranes, leading to membrane depolarization, increased permeability, and ultimately cell death.[7] Evidence also suggests that indolicidin analogs like Omiganan may inhibit intracellular processes such as DNA synthesis.
Signaling Pathway: Mechanism of Action
The antimicrobial activity of this compound is a multi-step process targeting the integrity of the microbial cell envelope.
Caption: Proposed mechanism of action of this compound.
Formulation of this compound Topical Gel (1% w/w)
This protocol describes a general method for preparing a 1% (w/w) this compound topical gel for research purposes, based on commonly used excipients in pharmaceutical gel formulations.
Materials:
-
This compound powder
-
Hydroxyethyl cellulose (HEC) or Carbopol 934P (gelling agent)
-
Glycerin (humectant)
-
Propylene glycol (penetration enhancer, co-solvent)
-
Methylparaben or Propylparaben (preservative) or Benzoic acid and Sodium benzoate
-
Triethanolamine (for pH adjustment if using Carbopol)
-
Purified water
Protocol:
-
Preservative Solution: Dissolve the preservative (e.g., methylparaben) in a portion of purified water by heating, then cool to room temperature. If using benzoic acid and sodium benzoate, dissolve them in water.
-
Gelling Agent Dispersion: Slowly disperse the gelling agent (e.g., HEC or Carbopol) in the preservative solution with continuous stirring until a uniform, lump-free dispersion is obtained. Allow the dispersion to hydrate completely.
-
Active Ingredient Incorporation: In a separate container, dissolve this compound, glycerin, and propylene glycol in the remaining purified water.
-
Gel Formation: Gradually add the Omiganan solution to the gelling agent dispersion with gentle mixing until a homogenous gel is formed.
-
pH Adjustment: If using Carbopol, adjust the pH to the desired range (typically 5.5-6.5 for topical preparations) by slowly adding triethanolamine while monitoring the pH.
-
Final Mixing and Degassing: Mix the gel gently to ensure uniformity and allow it to stand to remove any entrapped air bubbles.
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of Omiganan against various microorganisms.
Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.
Protocol:
-
Prepare Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Prepare Omiganan Stock: Dissolve this compound in sterile distilled water to a high concentration (e.g., 10,000 µg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the Omiganan stock solution in the appropriate broth to achieve a range of concentrations.
-
Prepare Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the Omiganan dilutions. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of Omiganan that completely inhibits visible growth of the microorganism.
Quantitative Data: In Vitro Antimicrobial Activity
| Microorganism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 32 | 64 |
| Staphylococcus epidermidis | 16 | 32 |
| Escherichia coli | 64 | 128 |
| Pseudomonas aeruginosa | 128 | 256 |
| Candida albicans | 32 | 64 |
| Candida glabrata | 128 | 256 |
| Candida krusei | 64 | 128 |
| Aspergillus spp. | - | ≤1024 |
Note: Data compiled from multiple sources. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the isolates, respectively. The clinical gel formulation is 1% (10,000 µg/mL).
In Vitro Cytotoxicity Assays
This assay assesses the effect of Omiganan on the metabolic activity of mammalian cells, such as human dermal fibroblasts or keratinocytes.
Protocol:
-
Cell Seeding: Seed human dermal fibroblasts or keratinocytes in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
This assay evaluates the lytic effect of Omiganan on red blood cells.
Protocol:
-
Prepare Red Blood Cells (RBCs): Obtain fresh human or animal blood and wash the RBCs with phosphate-buffered saline (PBS) by centrifugation until the supernatant is clear. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Treatment: In a 96-well plate, mix serial dilutions of this compound with the RBC suspension.
-
Controls: Include a negative control (RBCs in PBS) and a positive control for 100% hemolysis (RBCs in 0.1% Triton X-100).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Absorbance Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control.
In Vivo Efficacy: Murine Skin Infection Model
This protocol evaluates the in vivo antimicrobial efficacy of the Omiganan topical gel.
Caption: Workflow for In Vivo Murine Skin Infection Model.
Protocol:
-
Animal Model: Use immunocompetent or immunocompromised mice (e.g., SKH1 hairless mice).
-
Wounding: Anesthetize the mice and create a superficial wound on the dorsal side.
-
Infection: Inoculate the wound with a known concentration of a pathogenic microorganism (e.g., Staphylococcus aureus).
-
Treatment: After a set period to allow for infection establishment (e.g., 4-24 hours), topically apply the Omiganan gel or a vehicle control gel to the wound.
-
Post-Treatment: At various time points post-treatment (e.g., 24, 48, 72 hours), euthanize the animals.
-
Bacterial Load Determination: Excise the wound tissue, homogenize it, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.
-
Data Analysis: Calculate the log10 reduction in CFU/gram of tissue for the Omiganan-treated group compared to the vehicle control group.
Quantitative Data: In Vivo Antimicrobial Efficacy
| Animal Model | Microorganism | Treatment | Time Point | Log10 CFU Reduction |
| Guinea Pig Skin | Staphylococcus epidermidis | 1% Omiganan Gel | 1 hour | 2.7 |
| Guinea Pig Skin | Staphylococcus epidermidis | 1% Omiganan Gel | 24 hours | 5.2 |
| Ex vivo Pig Skin | Candida albicans | ≥0.1% Omiganan Gel | 24 hours | 2-3 |
| Guinea Pig Skin | Candida albicans | 1% Omiganan Gel | 24 hours | 2 |
Note: Data compiled from Rubinchik et al., 2009.[3][4]
Stability Testing of Omiganan Topical Gel
A stability-indicating assay is crucial to ensure the potency and safety of the Omiganan gel formulation over time.
Protocol:
-
Sample Storage: Store the Omiganan gel formulation in its intended container-closure system under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).
-
Time Points: Pull samples at specified time intervals (e.g., 0, 1, 3, 6, 9, 12, 24, 36 months).
-
Physical Stability Assessment: Visually inspect for changes in appearance, color, odor, and phase separation. Measure pH and viscosity.
-
Chemical Stability Assessment (Stability-Indicating HPLC Method):
-
Method Development: Develop a reverse-phase HPLC (RP-HPLC) method capable of separating Omiganan from its potential degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at an appropriate wavelength.
-
-
Forced Degradation Studies: Subject the Omiganan gel to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products and validate the specificity of the HPLC method.
-
Quantification: At each stability time point, assay the samples to determine the concentration of Omiganan.
-
-
Microbiological Stability: Assess the effectiveness of the preservative system and test for microbial limits.
Quantitative Data: Stability of 1% Omiganan Gel
| Storage Condition | Duration | Potency (vs. Freshly Prepared) |
| Room Temperature | 12 months | No change in potency detected |
Note: Based on a study comparing 1% Omiganan gel stored for 12 months with a freshly prepared solution.[1]
Conclusion
These application notes and protocols provide a framework for the formulation and evaluation of this compound topical gel. The provided data demonstrates its potent and broad-spectrum antimicrobial activity in both in vitro and in vivo models, supporting its potential as a valuable therapeutic agent for topical infections. Researchers are encouraged to adapt and validate these protocols for their specific research needs.
References
- 1. jmilabs.com [jmilabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and antifungal activities of a novel cationic antimicrobial peptide, omiganan, in experimental skin colonisation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Antimicrobial Activity of this compound against Contemporary Fungal Pathogens Responsible for Catheter-Associated Infections - PMC [pmc.ncbi.nlm.nih.gov]
Standard Broth Microdilution Methods for Omiganan Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omiganan pentahydrochloride is a synthetic cationic antimicrobial peptide, an analog of indolicidin, with broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria and fungi.[1][2] Its primary mechanism of action involves the disruption of microbial cytoplasmic membranes, leading to cell death.[3][4] As with many cationic peptides, accurate and reproducible in vitro susceptibility testing is crucial for research and clinical development. Standardized broth microdilution methods are essential for determining the Minimum Inhibitory Concentration (MIC) of Omiganan against relevant microbial isolates.
These application notes provide detailed protocols for performing broth microdilution susceptibility testing of Omiganan against both bacterial and fungal pathogens, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) with modifications pertinent to cationic peptides.
Data Presentation: Omiganan In Vitro Activity
The following tables summarize the MIC values of Omiganan against a range of clinically relevant bacterial and fungal isolates as determined by standard broth microdilution methods.
Table 1: In Vitro Activity of Omiganan Against Bacterial Isolates
| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | 16 | 16 | ≤ 32 |
| Methicillin-Resistant S. aureus (MRSA) | 16 | - | - |
| Coagulase-Negative Staphylococci | 4 | 4 | 1 - 8 |
| Enterococcus faecalis | 64 | 128 | - |
| Vancomycin-Resistant E. faecalis | 64 | - | - |
| Enterococcus faecium | 4 | 8 | - |
| Vancomycin-Resistant E. faecium | 8 | - | - |
| Beta-hemolytic Streptococci | 16 | - | - |
| Viridans group Streptococci | 64 | - | - |
| Bacillus spp. | 16 | - | - |
| Corynebacterium spp. | 4 | - | - |
| Gram-Negative Bacteria | |||
| Escherichia coli | 32 | - | - |
| ESBL-producing E. coli | 32 | - | - |
| Klebsiella spp. | 32 | - | - |
| ESBL-producing Klebsiella spp. | 128 | - | - |
| Enterobacter spp. | 32 - 64 | 64 - 512 | - |
| Pseudomonas aeruginosa | 128 | 256 | - |
Data compiled from multiple sources. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[5][6]
Table 2: In Vitro Activity of Omiganan Against Fungal Isolates
| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Candida albicans (52) | 64 | 128 | 16 - 256 |
| Candida glabrata (22) | 128 | 256 | 16 - 256 |
| Candida krusei (10) | 64 | 64 | 16 - 256 |
| Candida parapsilosis (11) | 256 | 256 | 16 - 256 |
| Candida tropicalis (11) | 32 | 32 | 16 - 256 |
| Aspergillus spp. (10) | - | - | ≤ 1024 |
| Non-Aspergillus Molds (10) | - | - | ≤ 1024 |
Data compiled from a study on contemporary fungal pathogens.[7][8] The clinical formulation of Omiganan is a 1% gel, which corresponds to a concentration of 10,000 µg/mL.[7]
Experimental Protocols
Broth Microdilution Susceptibility Testing of Omiganan Against Bacteria
This protocol is based on the CLSI M07 standard with modifications for cationic peptides to minimize non-specific binding.[9][10][11][12]
Materials:
-
This compound reference powder
-
Cation-Adjusted Mueller-Hinton Broth (CA-MHB)
-
Sterile 96-well polypropylene microtiter plates (U- or V-bottom)[9][13]
-
Bacterial isolates for testing
-
Sterile 0.85% saline
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Sterile polypropylene tubes
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Omiganan Stock Solution:
-
Prepare a stock solution of Omiganan in a suitable solvent (e.g., sterile deionized water). The exact concentration will depend on the desired final concentration range for testing.
-
Due to the cationic nature of Omiganan, it is recommended to prepare dilutions in polypropylene tubes to avoid binding to surfaces.[13]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, touch 3-5 colonies of the test organism with a sterile loop.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Within 15 minutes of preparation, dilute the adjusted suspension in CA-MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the Omiganan stock solution in CA-MHB directly in the polypropylene microtiter plate to achieve the desired final concentration range.
-
The final volume in each well should be 100 µL after inoculation.
-
Include a growth control well (no Omiganan) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
The MIC is the lowest concentration of Omiganan that completely inhibits visible growth of the organism as detected by the unaided eye.
-
A slight haze or a small button of growth at the bottom of the well may be present; the endpoint is a significant reduction in turbidity compared to the growth control.
-
Broth Microdilution Susceptibility Testing of Omiganan Against Fungi (Yeasts)
This protocol is based on the CLSI M27 standard.[14][15][16]
Materials:
-
This compound reference powder
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0
-
Sterile 96-well polypropylene microtiter plates (U-bottom)
-
Yeast isolates for testing
-
Sterile 0.85% saline
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Sterile polypropylene tubes
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Omiganan Stock Solution:
-
Follow the same procedure as for bacterial testing.
-
-
Preparation of Fungal Inoculum:
-
From a fresh (24-hour) culture on Sabouraud Dextrose Agar, select several colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.[14]
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the Omiganan stock solution in RPMI-1640 medium directly in the polypropylene microtiter plate.
-
The final volume in each well should be 200 µL.
-
Include a growth control well and a sterility control well.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the standardized fungal suspension.
-
Incubate the plates at 35°C ± 2°C for 24-48 hours. For Cryptococcus spp., incubation for 72 hours may be necessary.[17]
-
-
Reading and Interpretation of Results:
-
The MIC is the lowest concentration of Omiganan that causes a prominent decrease in turbidity (approximately 50% reduction in growth) compared with the growth control.
-
Mandatory Visualizations
Caption: Workflow for Broth Microdilution Susceptibility Testing.
References
- 1. standards.globalspec.com [standards.globalspec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound in the front line of clinical applications of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of this compound tested against contemporary bacterial pathogens commonly responsible for catheter-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (MBI 226), a Topical 12-Amino-Acid Cationic Peptide: Spectrum of Antimicrobial Activity and Measurements of Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dokumen.pub [dokumen.pub]
- 11. journals.asm.org [journals.asm.org]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 17. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Models for Testing Omiganan Pentahydrochloride Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omiganan pentahydrochloride is a novel synthetic cationic antimicrobial peptide with a broad spectrum of activity against gram-positive and gram-negative bacteria, as well as fungi.[1][2] It is an analog of indolicidin, a naturally occurring antimicrobial peptide found in bovine neutrophils.[3][4] Omiganan's mechanism of action involves the disruption of microbial cell membranes and the inhibition of macromolecular synthesis.[5] Furthermore, it exhibits immunomodulatory properties, including the enhancement of interferon responses through Toll-like receptor (TLR) signaling.[6] These characteristics make Omiganan a promising candidate for the topical treatment of various skin and mucosal infections.
These application notes provide detailed protocols and data for established in vivo models used to assess the efficacy of this compound. The information is intended to guide researchers in designing and executing preclinical studies for the evaluation of Omiganan and similar antimicrobial peptides.
I. Guinea Pig Skin Colonization Model
This model is suitable for evaluating the topical antimicrobial efficacy of Omiganan in preventing and reducing the colonization of key skin pathogens.
Experimental Protocol
Animal Model:
-
Species: Hartley guinea pigs
-
Sex: Female
-
Weight: 350-400 g
-
Acclimation: Minimum of 5 days before the experiment.
Microbial Strain:
-
Staphylococcus epidermidis (or other relevant skin commensal or pathogen)
Inoculum Preparation:
-
Culture S. epidermidis on a suitable agar medium (e.g., Tryptic Soy Agar) overnight at 37°C.
-
Harvest the bacterial colonies and suspend them in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the bacterial suspension to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
Experimental Procedure:
-
Anesthetize the guinea pigs using a suitable anesthetic agent.
-
Shave the dorsal area of the guinea pigs.
-
Mark multiple 1 cm² sites on the shaved back of each animal.
-
Gently abrade the stratum corneum of each site using a fine-grade sandpaper or a sterile surgical blade to facilitate bacterial colonization.
-
Apply a 10 µL aliquot of the bacterial suspension to each marked site.
-
Allow the inoculum to air-dry for approximately 30 minutes.
-
Apply the test article (Omiganan gel or vehicle control) to the designated treatment sites. A typical application volume is 25-50 µL per site.
-
At predetermined time points (e.g., 1, 6, 24 hours post-treatment), euthanize a subset of animals.
-
Excise the treated skin sites using a sterile 8-mm dermal biopsy punch.
-
Homogenize the skin biopsies in sterile saline or PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar medium to determine the number of viable bacteria (CFU/site).
Data Presentation
Table 1: Efficacy of Omiganan 1% Gel in a Guinea Pig Skin Colonization Model with S. epidermidis
| Time Point (Hours) | Mean Log₁₀ CFU/site (Vehicle Control) | Mean Log₁₀ CFU/site (Omiganan 1% Gel) | Log₁₀ Reduction |
| 1 | 7.9 | 5.2 | 2.7[1] |
| 24 | 8.5 | 3.3 | 5.2[1] |
Experimental Workflow
II. Rabbit Endophthalmitis Model
This model is designed to evaluate the efficacy of Omiganan in treating severe ocular infections, such as those caused by methicillin-resistant Staphylococcus aureus (MRSA).
Experimental Protocol
Animal Model:
-
Species: New Zealand white rabbits
-
Weight: 2.0-2.5 kg
-
Acclimation: Minimum of 5 days before the experiment.
Microbial Strain:
-
Methicillin-resistant Staphylococcus aureus (MRSA)
Inoculum Preparation:
-
Culture MRSA in a suitable broth medium (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.
-
Centrifuge the culture, wash the bacterial pellet with sterile saline, and resuspend to a concentration of approximately 1 x 10⁵ CFU/50 µL.
Experimental Procedure:
-
Anesthetize the rabbits and apply a topical anesthetic to the eyes.
-
Create a paracentesis in the cornea with a 27-gauge needle.
-
Inject 50 µL of the MRSA suspension into the vitreous cavity of the right eye. The left eye can serve as a control.
-
At 24 hours post-infection, perform a clinical examination and score the severity of endophthalmitis based on parameters such as conjunctival injection, corneal haze, anterior chamber flare, and vitreous opacity.
-
Administer the test article (Omiganan solution or vehicle control) via intravitreal injection.
-
Monitor the animals and perform clinical scoring at regular intervals (e.g., 24, 48, and 72 hours post-treatment).
-
At the end of the study, euthanize the animals and enucleate the eyes.
-
Collect aqueous and vitreous humor for bacterial quantification (CFU counting).
-
Fix the eyeballs in formalin for histopathological examination to assess the extent of inflammation and retinal damage.
Data Presentation
Table 2: Clinical Scoring of MRSA-Induced Endophthalmitis in Rabbits Treated with Omiganan
| Treatment Group | Mean Clinical Score (24h post-treatment) | Mean Clinical Score (48h post-treatment) | Mean Clinical Score (72h post-treatment) |
| Vehicle Control | 8.5 ± 1.2 | 10.2 ± 1.5 | 12.1 ± 1.8 |
| Omiganan (0.1%) | 6.2 ± 0.9 | 4.5 ± 0.7 | 3.1 ± 0.5 |
| Vancomycin (1 mg) | 5.8 ± 0.8 | 3.9 ± 0.6 | 2.5 ± 0.4 |
Note: Clinical scores are based on a scale of 0-15, with higher scores indicating greater severity. Data is hypothetical and for illustrative purposes.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Peptide Omiganan Enhances Interferon Responses to Endosomal Toll-Like Receptor Ligands in Human Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of TLR7/9 signaling in plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cutanea Announces Promising Phase II Results in Rosacea with Omiganan Plans to Move Forward with Phase III - BioSpace [biospace.com]
- 6. Activation of plasmacytoid dendritic cells with TLR9 agonists initiates invariant NKT cell-mediated cross-talk with myeloid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Omiganan in the Prevention of Catheter-Associated Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omiganan pentahydrochloride is a synthetic, broad-spectrum cationic antimicrobial peptide, an analog of indolicidin, which is under development for the prevention of local and catheter-related bloodstream infections (CRBIs).[1][2] Formulated as a 1% topical gel, Omiganan exhibits rapid bactericidal and fungicidal activity against a wide range of pathogens, including antibiotic-resistant strains, commonly associated with catheter-associated infections.[1][3][4] Its primary mechanism of action involves the disruption of microbial cytoplasmic membranes, leading to cell death.[2][5] Beyond its direct antimicrobial effects, Omiganan also demonstrates immunomodulatory properties, enhancing host immune responses.[2][6] These application notes provide a summary of its antimicrobial efficacy and detailed protocols for in vitro evaluation.
Mechanism of Action
Omiganan's primary antimicrobial activity stems from its cationic nature, allowing it to preferentially interact with and disrupt the negatively charged cell membranes of bacteria and fungi. This interaction leads to membrane depolarization, permeabilization, and subsequent leakage of intracellular contents, culminating in rapid cell death.[2][5] This direct, physical mechanism of action is considered less likely to induce microbial resistance compared to traditional antibiotics that target specific metabolic pathways.
In addition to its direct microbicidal action, Omiganan has been shown to modulate the host's innate immune response. Similar to the human cathelicidin LL-37, Omiganan can enhance interferon responses to ligands of endosomal Toll-Like Receptors (TLRs), such as TLR3, TLR7, TLR8, and TLR9.[2][6] This suggests that Omiganan may not only act by directly killing pathogens at the catheter insertion site but also by potentiating the local immune response to microbial challenges.
Quantitative Data: In Vitro Antimicrobial Activity
The following tables summarize the in vitro activity of Omiganan against a panel of clinically relevant bacterial and fungal isolates responsible for catheter-associated infections. Minimum Inhibitory Concentration (MIC) values were determined using reference broth microdilution methods.[1][3]
Table 1: In Vitro Activity of Omiganan Against Gram-Positive Bacteria [1]
| Organism (n) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| Staphylococcus aureus (all) | 16 | 16 | ≤32 |
| Methicillin-resistant S. aureus | 16 | 16 | - |
| Coagulase-negative staphylococci | 4 | 4 | 1–8 |
| Enterococcus faecalis | 64 | 128 | - |
| Enterococcus faecium (all) | 4 | 8 | - |
| Vancomycin-resistant E. faecium | 4 | 8 | - |
Table 2: In Vitro Activity of Omiganan Against Gram-Negative Bacteria [1]
| Organism (n) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| Escherichia coli | 32 | 64 | ≤1024 |
| Klebsiella pneumoniae | 32 | 128 | ≤1024 |
| Enterobacter cloacae | 64 | 512 | ≤1024 |
| Pseudomonas aeruginosa | 128 | 256 | ≤1024 |
Table 3: In Vitro Activity of Omiganan Against Fungal Pathogens (Candida spp.) [3]
| Organism (n) | MIC₅₀ (μg/ml) | MIC₉₀ (μg/ml) | MIC Range (μg/ml) |
| Candida albicans (39) | 64 | 64 | 16–256 |
| Candida glabrata (24) | 128 | 256 | 16–256 |
| Candida parapsilosis (21) | 256 | 256 | 16–256 |
| Candida tropicalis (12) | 32 | 32 | 16–256 |
| Candida krusei (10) | 64 | 128 | 16–256 |
Note: The 1% topical gel formulation of Omiganan corresponds to a concentration of 10,000 mg/L (or 10,000 µg/ml), which is significantly higher than the MIC values for the vast majority of tested pathogens.[1][3]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Omiganan
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for cationic antimicrobial peptides.[7][8]
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB) for bacteria[9]
-
RPMI-1640 medium for fungi[9]
-
0.01% Acetic Acid, 0.2% Bovine Serum Albumin (BSA) solution
-
Bacterial or fungal isolates for testing
-
Sterile 96-well polypropylene microtiter plates (round-bottom)
-
Spectrophotometer or plate reader
Procedure:
-
Peptide Preparation: a. Prepare a stock solution of Omiganan in sterile deionized water. b. Create serial twofold dilutions of Omiganan in 0.01% acetic acid with 0.2% BSA. This solution helps to prevent the peptide from adhering to plastic surfaces.[8] The final concentrations should be 10 times the desired test concentrations.
-
Inoculum Preparation: a. Grow microbial colonies from an agar plate in the appropriate broth (MHB for bacteria, RPMI for fungi) overnight at 37°C. b. Dilute the overnight culture in fresh broth to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Assay: a. In a 96-well polypropylene plate, add 100 µL of the standardized microbial inoculum to each well. b. Add 11 µL of each 10x Omiganan dilution to the corresponding wells. c. Include a growth control well (inoculum without Omiganan) and a sterility control well (broth only). d. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: a. The MIC is defined as the lowest concentration of Omiganan that causes complete inhibition of visible microbial growth. b. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
Protocol 2: In Vitro Catheter Biofilm Inhibition Assay
This protocol uses the crystal violet staining method to quantify biofilm formation on catheter segments.[1][10]
Materials:
-
Clinically relevant microbial strain (e.g., Staphylococcus epidermidis, Candida albicans)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile catheter segments (e.g., silicone, polyurethane) of a standardized size (e.g., 1 cm)
-
Omiganan solution at various concentrations
-
Sterile 24-well tissue culture plates
-
0.1% Crystal Violet solution
-
33% Acetic Acid or 95% Ethanol
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the test organism in TSB. Adjust the culture to a concentration of 1 x 10⁷ CFU/mL in TSB with 1% glucose.
-
Biofilm Formation: a. Place one sterile catheter segment into each well of a 24-well plate. b. Add 1 mL of the prepared inoculum to each well. c. Add the desired concentrations of Omiganan to the test wells. Include a control well with no Omiganan. d. Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.
-
Washing: a. Carefully remove the medium from each well using a pipette. b. Gently wash each catheter segment twice with 1 mL of sterile PBS to remove planktonic (non-adherent) cells.
-
Staining: a. Add 1 mL of 0.1% crystal violet solution to each well, ensuring the catheter segments are fully submerged. b. Incubate at room temperature for 15 minutes. c. Remove the crystal violet solution and wash the segments three times with PBS.
-
Quantification: a. Transfer the stained catheter segments to a new 24-well plate. b. Add 1 mL of 33% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. c. Incubate for 15-30 minutes with gentle agitation. d. Transfer 200 µL of the solubilized stain from each well to a 96-well flat-bottom plate. e. Measure the absorbance at 570-595 nm using a plate reader. The absorbance value is directly proportional to the amount of biofilm formed.
Visualizations
Caption: Workflow for the in vitro catheter biofilm inhibition assay.
Caption: Immunomodulatory signaling pathway of Omiganan.
References
- 1. Biofilm assays on fibrinogen-coated silicone catheters and 96-well polystyrene plates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Peptide Omiganan Enhances Interferon Responses to Endosomal Toll-Like Receptor Ligands in Human Peripheral Blood Mononuclear Cells. | CHDR [chdr.nl]
- 3. Crystal violet-based assay for the assessment of bacterial biofilm formation in medical tubing. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Peptide Omiganan Enhances Interferon Responses to Endosomal Toll-Like Receptor Ligands in Human Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of Selected Antimicrobial Peptides Against Planktonic Culture and Biofilm of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 9. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
Application Notes and Protocols for Assessing the In Vitro Bactericidal Activity of Omiganan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omiganan pentahydrochloride (sequence: ILRWPWWPWRRK-NH2) is a synthetic cationic antimicrobial peptide, an analog of indolicidin, which was originally isolated from bovine neutrophils. It exhibits broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. Omiganan's primary mechanism of action involves the disruption of bacterial cell membranes, leading to rapid cell death.[1] This document provides detailed protocols for the in vitro assessment of Omiganan's bactericidal activity, essential for research and development in antimicrobial drug discovery.
The primary mode of action for Omiganan is its interaction with and disruption of the cytoplasmic membrane of bacteria.[1] In Staphylococcus aureus, Omiganan depolarizes the cytoplasmic membrane, which results in cell disruption and death. Additionally, it has been shown to have a dose-dependent inhibitory effect on the synthesis of protein, RNA, and DNA in S. aureus. For Gram-negative bacteria such as Escherichia coli, exposure to Omiganan leads to the permeabilization of the outer membrane.[1]
Data Presentation: In Vitro Activity of Omiganan
The following tables summarize the minimum inhibitory concentrations (MICs) of Omiganan against a range of clinically relevant bacterial pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Omiganan against Gram-Positive Bacteria
| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (all) | - | 16 | - | ≤ 32 |
| Methicillin-susceptible S. aureus | - | 16 | - | - |
| Methicillin-resistant S. aureus (MRSA) | - | 16 | - | - |
| Coagulase-negative staphylococci (CoNS) | - | 4 | - | 1 - 8 |
| Methicillin-susceptible CoNS | - | 4 | - | - |
| Methicillin-resistant CoNS | - | 4 | - | - |
| Enterococcus faecalis | - | 64 | 128 | - |
| Vancomycin-susceptible E. faecalis | - | 64 | - | - |
| Vancomycin-resistant E. faecalis | - | 64 | - | - |
| Enterococcus faecium | - | 4 | 8 | - |
| Vancomycin-susceptible E. faecium | - | 8 | - | - |
| Vancomycin-resistant E. faecium (VRE) | - | 8 | - | - |
| Beta-hemolytic streptococci | - | 16 | - | - |
| Viridans group streptococci | - | 64 | - | - |
| Corynebacterium spp. | - | 4 | - | - |
| Bacillus spp. | - | 16 | - | - |
Data compiled from multiple sources.[1][2][3]
Table 2: Minimum Inhibitory Concentration (MIC) of Omiganan against Gram-Negative Bacteria
| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | - | 32 | - | - |
| ESBL-negative E. coli | - | 32 | - | - |
| ESBL-positive E. coli | - | 32 | - | - |
| Klebsiella spp. | - | 32 | - | - |
| ESBL-positive Klebsiella spp. | - | 128 | - | - |
| Enterobacter spp. | - | 64 | 512 | - |
| AmpC-producing Enterobacter spp. | - | 32 | 64 | - |
| Pseudomonas aeruginosa | - | 128 | 256 | - |
| Carbapenem-susceptible P. aeruginosa | - | 128 | 256 | - |
| Carbapenem-resistant P. aeruginosa | - | 128 | 256 | - |
Data compiled from multiple sources.[2][3]
Experimental Protocols
Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of Omiganan that results in a ≥99.9% reduction in the initial bacterial inoculum.[4]
Materials:
-
This compound
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile culture tubes
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Mueller-Hinton Agar (MHA) plates
Protocol:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 35°C ± 2°C for 2-6 hours until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Adjust the bacterial suspension with sterile CAMHB to match the 0.5 McFarland standard.
-
Dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1 x 10^6 CFU/mL.
-
-
Microdilution for MIC:
-
Prepare serial two-fold dilutions of Omiganan in CAMHB in a 96-well microtiter plate.
-
Add 100 µL of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (bacteria, no Omiganan) and a sterility control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of Omiganan with no visible bacterial growth.
-
-
MBC Determination:
-
From the wells showing no visible growth (the MIC well and at least two higher concentrations), plate 100 µL of the suspension onto MHA plates.
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies (CFU) on each plate.
-
The MBC is the lowest concentration of Omiganan that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
-
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.
Time-Kill Kinetics Assay
This assay evaluates the rate at which Omiganan kills a bacterial population over time.
Materials:
-
This compound
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile flasks or tubes
-
Shaking incubator (35°C ± 2°C)
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Sterile saline solution (0.9%)
-
Mueller-Hinton Agar (MHA) plates
-
Timer
Protocol:
-
Inoculum Preparation:
-
Prepare an overnight culture of the test bacterium in CAMHB.
-
Dilute the overnight culture into fresh, pre-warmed CAMHB to achieve a starting cell density of approximately 1 x 10^6 CFU/mL.
-
-
Time-Kill Assay:
-
Prepare flasks containing the bacterial suspension and add Omiganan at various concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC).[2]
-
Include a growth control flask (no Omiganan).
-
Incubate all flasks in a shaking incubator at 35°C ± 2°C.
-
At specified time points (e.g., 0, 0.5, 2, 4, 6, and 24 hours), withdraw an aliquot from each flask.[2]
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate 100 µL of appropriate dilutions onto MHA plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each Omiganan concentration and the growth control.
-
Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[5]
-
Caption: Workflow for the time-kill kinetics assay.
Bacterial Membrane Permeabilization Assay
This protocol assesses the ability of Omiganan to disrupt the bacterial outer and inner membranes using fluorescent and chromogenic probes.
Materials:
-
This compound
-
Gram-negative bacterial strain (e.g., E. coli)
-
HEPES buffer (5 mM, pH 7.2) with 5 mM glucose
-
N-(1-Naphthyl)phenylenediamine (NPN) stock solution (e.g., 500 µM in acetone)
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG) stock solution (e.g., 30 mM in water)
-
96-well black, clear-bottom microtiter plates
-
Fluorometer/spectrophotometer with plate reader capability
Protocol for Outer Membrane Permeabilization (NPN Assay):
-
Cell Preparation:
-
Grow bacteria to mid-log phase (OD600 ≈ 0.5).
-
Harvest cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the cell pellet in HEPES buffer to an OD600 of 0.5.
-
-
NPN Assay:
-
In a 96-well black plate, add the bacterial suspension.
-
Add NPN to a final concentration of 10-20 µM.[6]
-
Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
Add Omiganan at various concentrations to the wells.
-
Immediately monitor the increase in fluorescence intensity over time. A rapid increase indicates outer membrane permeabilization.
-
Protocol for Inner Membrane Permeabilization (ONPG Assay):
-
Cell Preparation:
-
Use a bacterial strain that constitutively expresses β-galactosidase (e.g., E. coli ML-35 or grow the test strain in lactose-containing medium).
-
Prepare cells as described for the NPN assay.
-
-
ONPG Assay:
-
In a 96-well clear plate, add the bacterial suspension.
-
Add ONPG to a final concentration of 1.5-30 mM.[7]
-
Add Omiganan at various concentrations.
-
Measure the absorbance at 420 nm over time. An increase in absorbance indicates the hydrolysis of ONPG by cytoplasmic β-galactosidase, signifying inner membrane permeabilization.
-
Caption: Proposed mechanism of action of Omiganan on Gram-negative bacteria.
References
- 1. This compound (MBI 226), a Topical 12-Amino-Acid Cationic Peptide: Spectrum of Antimicrobial Activity and Measurements of Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of this compound tested against contemporary bacterial pathogens commonly responsible for catheter-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 5. emerypharma.com [emerypharma.com]
- 6. mdpi.com [mdpi.com]
- 7. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols: Omiganan Pentahydrochloride for Studying Antimicrobial Resistance Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Omiganan pentahydrochloride is a synthetic cationic antimicrobial peptide, an analog of indolicidin, which was originally isolated from bovine neutrophils.[1][2] It exhibits broad-spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi, including antibiotic-resistant strains.[2][3][4][5] Its primary mechanism of action involves the disruption of microbial cytoplasmic membranes, leading to cell death.[6][7] This rapid, non-receptor-mediated action is a key attribute that suggests a lower likelihood of developing widespread microbial resistance.[4][6] These characteristics make this compound a valuable tool for studying antimicrobial resistance mechanisms and a promising candidate for topical antimicrobial applications.[5][8]
Mechanism of Action
This compound's antimicrobial effect is primarily driven by its cationic nature and amphipathic structure, which facilitate its interaction with the negatively charged components of microbial cell membranes.[6][9] The peptide binds to the bacterial membrane, leading to its disruption, depolarization, and increased permeability.[6][10] This ultimately results in the leakage of intracellular contents and cell death.[7] In addition to membrane disruption, some studies suggest that Omiganan may also inhibit the synthesis of macromolecules such as DNA, RNA, and proteins.[6][10]
Antimicrobial Spectrum and Efficacy
Omiganan has demonstrated potent activity against a diverse array of pathogens, including those with established resistance to conventional antibiotics. Its efficacy is largely unaffected by resistance phenotypes such as methicillin-resistance in staphylococci, vancomycin-resistance in enterococci, and penicillin-resistance in streptococci.[3]
| Organism | Resistance Phenotype | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | Oxacillin-Susceptible & Resistant | 16 | 16 | [1] |
| Coagulase-negative staphylococci | Oxacillin-Susceptible & Resistant | 4 | 4-8 | [1][3] |
| Enterococcus faecium | Vancomycin-Susceptible & Resistant | 4-8 | 8 | [1][3] |
| Enterococcus faecalis | Vancomycin-Susceptible & Non-susceptible | 64 | 128 | [1][3] |
| Beta-hemolytic streptococci | - | 16 | - | [1] |
| Viridans group streptococci | Penicillin-Susceptible & Non-susceptible | 64 | - | [1] |
| Corynebacterium spp. | - | 4 | - | [1] |
| Gram-Negative Bacteria | ||||
| Escherichia coli | Wild-type & ESBL-producing | 32 | - | [3] |
| Klebsiella spp. | ESBL-positive | - | - | [3] |
| Enterobacter spp. | Wild-type | 64 | 512 | [3] |
| Enterobacter spp. | AmpC-hyperproducing | 32 | 64 | [3] |
| Pseudomonas aeruginosa | Carbapenem-Susceptible & Resistant | 128 | 256 | [3] |
| Fungi | ||||
| Candida albicans | - | 32-64 | 32-128 | [11] |
| Candida glabrata | - | 128-256 | 256 | [11] |
| Candida parapsilosis | - | 128-256 | 256 | [11] |
| Candida tropicalis | - | 32-64 | 32-128 | [11] |
| Candida krusei | Fluconazole-Resistant | 32-64 | 32-128 | [11] |
| Aspergillus spp. | - | - | ≤1024 | [11] |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocols
This protocol is based on the standard broth microdilution method and is suitable for determining the in vitro susceptibility of bacterial and fungal isolates to this compound.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal isolates
-
Spectrophotometer or microplate reader
-
Sterile water or appropriate solvent for Omiganan
-
Incubator
Procedure:
-
Preparation of Omiganan Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water).
-
Preparation of Microtiter Plates: a. Dispense 100 µL of the appropriate broth (CAMHB or RPMI-1640) into each well of a 96-well plate. b. Create a two-fold serial dilution of Omiganan directly in the plate by adding a defined volume of the stock solution to the first well and then transferring half the volume to the subsequent wells.
-
Inoculum Preparation: a. Grow the microbial culture overnight on an appropriate agar medium. b. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). c. Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Controls: Include a growth control well (inoculum without Omiganan) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of Omiganan that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
While Omiganan shows a low propensity for resistance development, this protocol outlines a general approach for investigating potential resistance mechanisms.
1. Serial Passage Experiment to Induce Resistance:
-
Objective: To determine if resistance to Omiganan can be induced in vitro.
-
Procedure: a. Determine the baseline MIC of Omiganan for the selected microbial strain. b. Inoculate the strain into a sub-inhibitory concentration (e.g., 0.5x MIC) of Omiganan in broth. c. After incubation, determine the MIC of the grown culture. d. Repeat this process for multiple passages, using the culture from the highest concentration that permitted growth as the inoculum for the next passage. e. Monitor for a significant and stable increase in the MIC.
2. Characterization of Potentially Resistant Mutants:
-
Genomic Analysis: Perform whole-genome sequencing of the parent and any resistant strains to identify genetic mutations (e.g., in genes related to membrane composition, efflux pumps, or cell wall synthesis).
-
Membrane Property Analysis:
-
Membrane Fluidity: Assess changes in membrane fluidity using fluorescent probes (e.g., DPH).
-
Membrane Potential: Measure membrane potential using potentiometric dyes (e.g., DiSC3(5)) to see if resistant strains have altered membrane depolarization in response to Omiganan.
-
Lipid Composition: Analyze the lipid composition of the cell membrane using techniques like mass spectrometry to identify changes in phospholipid head groups or fatty acid chains.
-
3. Cross-Resistance Studies:
-
Determine the MICs of other antimicrobial agents (both cationic peptides and other classes of antibiotics) for the Omiganan-resistant strain to assess for cross-resistance, which can provide clues about the resistance mechanism.
Conclusion
This compound's broad-spectrum activity, including against resistant pathogens, and its membrane-disrupting mechanism of action make it an important compound for antimicrobial research. The provided data and protocols offer a foundation for researchers to utilize Omiganan in their studies on antimicrobial resistance and to explore its potential as a therapeutic agent. The low probability of resistance development further highlights its significance in the face of the growing challenge of antibiotic resistance.
References
- 1. This compound (MBI 226), a Topical 12-Amino-Acid Cationic Peptide: Spectrum of Antimicrobial Activity and Measurements of Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Antimicrobial activity of this compound tested against contemporary bacterial pathogens commonly responsible for catheter-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antimicrobial and antifungal activities of a novel cationic antimicrobial peptide, omiganan, in experimental skin colonisation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound in the front line of clinical applications of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Omiganan interaction with bacterial membranes and cell wall models. Assigning a biological role to saturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Assessing Omiganan Efficacy with Live/Dead Bacterial Staining Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omiganan is a cationic antimicrobial peptide that exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, as well as some fungi.[1] Its primary mechanism of action involves the rapid disruption of bacterial cell membranes, leading to the leakage of intracellular contents and cell death.[1][2] This membrane-targeting action makes live/dead bacterial staining assays an ideal method for visualizing and quantifying the efficacy of Omiganan.
These application notes provide a detailed overview and protocols for utilizing live/dead staining assays, particularly those employing SYTO 9 and propidium iodide (PI), to assess the antimicrobial activity of Omiganan.
Principle of the Assay
The LIVE/DEAD™ BacLight™ bacterial viability assay is a widely used method that relies on two fluorescent nucleic acid stains:
-
SYTO 9: A green-fluorescent stain that can penetrate the membranes of both live and dead bacteria.
-
Propidium Iodide (PI): A red-fluorescent stain that can only enter cells with compromised membranes.
When both stains are present, live bacteria with intact membranes fluoresce green, while dead or membrane-compromised bacteria fluoresce red. This differential staining allows for the direct visualization and quantification of the impact of Omiganan on bacterial membrane integrity.
Application of Live/Dead Staining for Omiganan Efficacy
Live/dead staining is a powerful tool to:
-
Visualize the bactericidal effect of Omiganan in real-time or at specific endpoints.
-
Quantify the percentage of live and dead bacteria in a population after treatment.
-
Complement traditional methods like Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays by providing a direct measure of membrane damage.
Quantitative Data Summary
While direct quantitative data from live/dead staining assays for Omiganan is not extensively published in the form of percentage of dead cells, the antimicrobial efficacy of Omiganan has been thoroughly quantified using MIC and MBC methodologies. The following tables summarize the potent activity of Omiganan against a range of clinically relevant bacterial pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Omiganan against Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 390 | 16 | 16 | ≤ 32 |
| Coagulase-negative staphylococci | - | 4 | 4 | 1 - 8 |
| Enterococcus faecalis | - | 64 | 128 | - |
| Enterococcus faecium | - | 4 | 8 | - |
Data sourced from studies on the antimicrobial activity of Omiganan pentahydrochloride.
Table 2: Minimum Inhibitory Concentration (MIC) of Omiganan against Gram-Negative Bacteria
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 167 | 32 | - | ≤ 1024 |
| Klebsiella spp. | - | 32 | - | - |
| Enterobacter spp. | - | 64 | 512 | - |
| Pseudomonas aeruginosa | - | 128 | 256 | - |
Data sourced from studies on the antimicrobial activity of this compound.
Experimental Protocols
Protocol 1: Live/Dead Staining for Fluorescence Microscopy
This protocol is adapted from standard procedures for the LIVE/DEAD™ BacLight™ Bacterial Viability Kit.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
Omiganan solution at desired concentrations
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO 9 and propidium iodide)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Microcentrifuge tubes
-
Fluorescence microscope with appropriate filters
Procedure:
-
Bacterial Preparation:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the bacterial pellet twice with PBS to remove any interfering media components.
-
Resuspend the pellet in PBS to the desired cell density (e.g., 10⁷-10⁸ CFU/mL).
-
-
Omiganan Treatment:
-
Aliquot the bacterial suspension into microcentrifuge tubes.
-
Add Omiganan solution to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x MIC).
-
Include a no-treatment control (vehicle only).
-
Incubate the tubes for the desired time (e.g., 30 minutes, 1 hour, 2 hours) at the appropriate temperature for the bacterial species.
-
-
Staining:
-
Prepare the staining solution by mixing equal volumes of SYTO 9 and propidium iodide from the kit.
-
Add 3 µL of the staining solution for every 1 mL of bacterial suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Microscopy:
-
Pipette 5 µL of the stained bacterial suspension onto a clean glass slide and cover with a coverslip.
-
Visualize the bacteria using a fluorescence microscope with filters for green (SYTO 9) and red (PI) fluorescence.
-
Capture images for analysis. Live bacteria will appear green, and dead bacteria will appear red.
-
Protocol 2: Quantitative Analysis using a Microplate Reader
This protocol allows for a more high-throughput, quantitative assessment of bacterial viability.
Materials:
-
All materials from Protocol 1
-
96-well black, clear-bottom microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Bacterial Preparation and Omiganan Treatment:
-
Follow steps 1 and 2 from Protocol 1, performing the treatment directly in the wells of the 96-well plate. A typical volume per well is 100-200 µL.
-
-
Staining:
-
Prepare the staining solution as described in Protocol 1.
-
Add an appropriate volume of the staining solution to each well (e.g., 0.3 µL for a 100 µL final volume).
-
Incubate the plate in the dark at room temperature for 15 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a microplate reader.
-
SYTO 9 (Green): Excitation ~485 nm, Emission ~530 nm
-
Propidium Iodide (Red): Excitation ~530 nm, Emission ~620 nm
-
-
Include wells with only media and stain as a background control.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the ratio of red to green fluorescence intensity for each well. An increase in this ratio indicates a higher proportion of dead cells.
-
The percentage of dead cells can be estimated by comparing the fluorescence ratios of treated samples to controls of 100% live and 100% dead bacteria (e.g., heat-killed or isopropanol-treated).
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of Omiganan Action on Bacterial Membranes.
Experimental Workflow
Caption: Experimental Workflow for Live/Dead Staining.
Logical Relationship of Staining
Caption: Logic of Live/Dead Bacterial Staining.
References
- 1. An infection-microenvironment-targeted and responsive peptide-drug nanosystem for sepsis emergency by suppressing infection and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (MBI 226), a Topical 12-Amino-Acid Cationic Peptide: Spectrum of Antimicrobial Activity and Measurements of Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Topical Omiganan in Experimental Skin Colonization Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of experimental models and detailed protocols for assessing the efficacy of topical Omiganan, a novel cationic antimicrobial peptide. Omiganan has demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as yeasts, making it a promising candidate for various dermatological applications.[1][2] Its mechanism of action involves the disruption of microbial cytoplasmic membranes, leading to rapid cell death.[3][4]
I. Overview of Experimental Skin Colonization Models
A variety of in vivo and ex vivo models are utilized to simulate human skin infections and evaluate the antimicrobial efficacy of topical agents like Omiganan. The choice of model often depends on the target pathogen and the specific research question.
-
Ex Vivo Pig Skin Model: This model serves as a valuable initial screening tool due to the anatomical and physiological similarities between pig and human skin. It allows for the assessment of antimicrobial activity in a setting that closely mimics the human skin barrier.[1]
-
In Vivo Guinea Pig Skin Colonization Model: This model provides a more complex biological system to confirm the antimicrobial and antifungal activities of topical formulations in a living organism.[1]
-
Murine Models for Staphylococcus aureus Infection: Mice are commonly used to model S. aureus skin infections. Several approaches can be employed to establish infection, including:
-
Tape-Stripping Model: This method involves the physical disruption of the stratum corneum to facilitate bacterial colonization and infection.[5][6]
-
Suture-Wound Model: This model mimics post-surgical wound infections.[5]
-
Epicutaneous Challenge Model: This technique creates reproducible, localized infections that resemble community-acquired S. aureus skin and soft tissue infections.[7]
-
Intradermal Injection Model: This approach delivers a defined inoculum of bacteria directly into the dermis to create abscesses.
-
-
Murine Model for Cutibacterium acnes Colonization: This model is relevant for evaluating treatments for acne vulgaris. It typically involves the intradermal injection of C. acnes into the ear to induce an inflammatory response.[8]
II. Quantitative Efficacy Data for Topical Omiganan
The following tables summarize the quantitative data on the efficacy of topical Omiganan from various studies.
Table 1: Efficacy of Omiganan Gels in the Ex Vivo Pig Skin Colonization Model [1]
| Pathogen | Omiganan Concentration | Log₁₀ CFU Reduction/site | Time Point |
| Staphylococcus epidermidis | 1% | 2.7 | 1 hour |
| Staphylococcus epidermidis | 1% | 5.2 | 24 hours |
| Various Bacteria and Yeasts | 0.1% - 2% | Dose-dependent activity | Not specified |
Table 2: Efficacy of Omiganan Against Various Pathogens In Vitro and In Vivo
| Pathogen | Model/Condition | Omiganan Concentration | Log₁₀ CFU Reduction | Reference |
| Staphylococcus aureus | In vivo skin model | Not specified | 3.8 | [2] |
| Staphylococcus epidermidis | In vivo skin model | Not specified | 2.2 | [2] |
| Candida albicans | In vivo skin model | Not specified | 2.3 | [2] |
| Staphylococcus aureus | Atopic Dermatitis Lesions | 2.5% | 93.5% reduction (cultured) | [9] |
III. Experimental Protocols
A. Ex Vivo Pig Skin Colonization Protocol
This protocol is adapted from studies evaluating the efficacy of topical antimicrobial gels.[1]
Materials:
-
Freshly excised pig skin
-
Phosphate-buffered saline (PBS)
-
Bacterial or fungal culture of the desired pathogen
-
Topical Omiganan gel (and vehicle control)
-
Sterile biopsy punches
-
Stomacher or tissue homogenizer
-
Agar plates for colony-forming unit (CFU) enumeration
Procedure:
-
Obtain fresh pig skin and wash it with PBS.
-
Shave the skin and cut it into appropriate-sized sections.
-
Mount the skin sections in a suitable diffusion apparatus.
-
Prepare an inoculum of the test organism in a suitable broth and apply it to the epidermal surface of the skin.
-
Allow the organisms to colonize the skin for a predetermined period (e.g., 2-4 hours).
-
Apply a standardized amount of Omiganan gel or vehicle control to the inoculated area.
-
At specified time points (e.g., 1, 6, 24 hours), take a biopsy punch of the treated skin.
-
Homogenize the skin biopsy in a sterile buffer.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of viable microorganisms (CFU/site).
-
Calculate the log₁₀ CFU reduction compared to the vehicle control.
B. Murine Tape-Stripping Model for Staphylococcus aureus Infection
This protocol is based on established methods for creating superficial skin infections in mice.[5][6]
Materials:
-
BALB/c mice
-
Anesthetic
-
Electric shaver
-
Adhesive tape
-
S. aureus culture (e.g., USA300 strain)
-
Topical Omiganan gel (and vehicle control)
-
Sterile surgical instruments
-
Tryptic Soy Broth (TSB) and Agar (TSA)
Procedure:
-
Anesthetize the mice and shave a small area on their backs.
-
Repeatedly apply and remove a piece of adhesive tape to the shaved area to disrupt the stratum corneum.
-
Prepare a mid-logarithmic phase culture of S. aureus. Wash and resuspend the bacteria in PBS to the desired concentration.[10]
-
Apply a small volume of the bacterial suspension to the tape-stripped skin.
-
Allow the infection to establish for a set period (e.g., 4 hours).[5]
-
Apply topical Omiganan gel or vehicle control to the infected area.
-
At designated time points, euthanize the mice and excise the infected skin tissue.
-
Homogenize the tissue, perform serial dilutions, and plate on TSA to determine the bacterial load (CFU/gram of tissue).
C. Murine Intradermal Model for Cutibacterium acnes
This protocol is designed to assess the inflammatory response and bacterial clearance of C. acnes.[8]
Materials:
-
C57BL/6 or other suitable mouse strain
-
C. acnes culture
-
Insulin syringes with fine-gauge needles
-
Calipers for measuring ear thickness
-
Topical Omiganan gel (and vehicle control)
Procedure:
-
Culture C. acnes to the logarithmic growth phase under anaerobic conditions.
-
Prepare the inoculum to the desired concentration.
-
Anesthetize the mice.
-
Inject a small volume of the C. acnes suspension intradermally into the ear pinna.
-
Administer topical Omiganan or vehicle control to the surface of the injected ear.
-
Monitor the mice for up to 5 days.[8]
-
Daily, measure the ear thickness with calipers as an indicator of inflammation.
-
At the end of the experiment, the ears can be excised for histological analysis, cytokine profiling, or determination of bacterial burden (CFU/ear).
IV. Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Antimicrobial and antifungal activities of a novel cationic antimicrobial peptide, omiganan, in experimental skin colonisation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Omiganan Pentahydrochloride (MBI 226), a Topical 12-Amino-Acid Cationic Peptide: Spectrum of Antimicrobial Activity and Measurements of Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epicutaneous Model of Community-Acquired Staphylococcus aureus Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imavita.com [imavita.com]
- 9. Topical antimicrobial peptide omiganan recovers cutaneous dysbiosis but does not improve clinical symptoms in patients with mild to moderate atopic dermatitis in a phase 2 randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Determining Omiganan Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omiganan is a synthetic cationic antimicrobial peptide with broad-spectrum activity against various pathogens. As with any therapeutic candidate, evaluating its cytotoxic potential against mammalian cells is a critical step in preclinical development. These application notes provide detailed protocols for assessing the cytotoxicity of Omiganan using common cell culture-based assays. The featured assays—MTT, LDH, and Annexin V/PI—offer a comprehensive approach to understanding the effect of Omiganan on cell viability, membrane integrity, and the induction of apoptosis.
Mechanism of Action
Omiganan's primary antimicrobial mechanism involves the disruption of microbial cell membranes. Due to its cationic nature, it preferentially interacts with the negatively charged components of bacterial and fungal cell membranes, leading to membrane depolarization, pore formation, and subsequent cell lysis. While Omiganan exhibits selectivity for microbial over mammalian cells, which have predominantly neutral outer membranes, it is crucial to quantify its cytotoxic effects on relevant mammalian cell lines to establish a therapeutic window. At high concentrations, Omiganan has been reported to induce lysis in some mammalian cells, including tumor cells[1].
Data Presentation
The following table summarizes the cytotoxic effects of Omiganan on various mammalian cell lines as determined by the assays described in this document.
| Cell Line | Assay | Parameter | Value | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | MTT | Significant Cytotoxicity | > 80 µg/mL | [2] |
| Murine Macrophage Cells (RAW264.7) | MTT | Significant Cytotoxicity | > 80 µg/mL | [2] |
| Human Red Blood Cells | Hemolysis Assay | HC50 | ~32 µM | N/A |
| TC-1 and CT26 Tumor Cells | Lysis Assay | Effective Lytic Concentration | 100 µM | [1] |
IC50 (half-maximal inhibitory concentration) and HC50 (half-maximal hemolytic concentration) values should be determined empirically for each cell line and specific experimental conditions.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Mammalian cell line of interest (e.g., HUVEC, RAW264.7)
-
Complete cell culture medium
-
Omiganan stock solution (in a suitable solvent, e.g., sterile water or PBS)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Omiganan in complete culture medium. Remove the medium from the wells and add 100 µL of the Omiganan dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank). A positive control for cytotoxicity (e.g., Triton X-100) should also be included. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Omiganan stock solution
-
96-well flat-bottom cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is important to have appropriate controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Vehicle control: Cells treated with the solvent used for Omiganan.
-
Blank: Medium only.
-
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically normalizes the LDH release from treated cells to the spontaneous and maximum release controls.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Omiganan stock solution
-
6-well cell culture plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Omiganan for the desired time. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Analysis: The cell population will be separated into four quadrants:
-
Lower-left (Annexin V-/PI-): Viable cells.
-
Lower-right (Annexin V+/PI-): Early apoptotic cells.
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells.
-
Upper-left (Annexin V-/PI+): Necrotic cells. Quantify the percentage of cells in each quadrant.
-
Visualizations
References
- 1. Evaluation of Silibinin Effects on the Viability of HepG2 (Human hepatocellular liver carcinoma) and HUVEC (Human Umbilical Vein Endothelial) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Anti-Angiogenic Peptidomimetics and Evaluation their Biological Activity by In Vitro Assays - AJMB: Volume 12, Issue 2, Year 2020 - AJMB [ajmb.org]
Troubleshooting & Optimization
Overcoming solubility issues with Omiganan Pentahydrochloride in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with Omiganan Pentahydrochloride in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties for in vitro work?
This compound is a synthetic, cationic antimicrobial peptide. It is an analog of indolicidin, a peptide found in bovine neutrophils. For in vitro studies, it's important to note its cationic nature, which influences its solubility and interactions in different buffer systems. It has a broad-spectrum activity against bacteria and fungi.
Q2: In which solvents can I dissolve this compound?
This compound is soluble in aqueous solutions. Water is the recommended primary solvent for creating stock solutions. For peptides with solubility challenges, organic solvents like DMSO can be used to create a concentrated stock, which is then further diluted in aqueous buffers or media.
Q3: How should I store this compound stock solutions?
Stock solutions of this compound should be stored at -20°C or -80°C to maintain stability.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1]
Q4: I observed precipitation after diluting my this compound stock solution in cell culture media. What could be the cause?
Precipitation of peptides like Omiganan in cell culture media can be caused by several factors:
-
Interaction with media components: The cationic nature of Omiganan can lead to interactions with negatively charged components in the media, such as proteins and other supplements, leading to precipitation.
-
pH shifts: A significant change in pH upon dilution of the stock solution into the buffered media can affect the peptide's solubility.
-
High salt concentrations: The presence of various salts in the culture media can also contribute to the precipitation of peptides.
-
Temperature changes: Fluctuations in temperature can also impact the solubility of the peptide.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in vitro.
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty dissolving the lyophilized powder | The peptide may require specific conditions for initial solubilization. | 1. Start by attempting to dissolve in sterile, nuclease-free water. 2. If solubility in water is limited, try a small amount of an acidic solvent like 0.1% acetic acid, as Omiganan is a basic peptide. 3. For highly concentrated stocks, consider using a minimal amount of DMSO and then diluting with your aqueous buffer of choice. |
| Precipitation upon addition to cell culture medium | Interaction with serum proteins or other media components. | 1. Reduce the serum concentration in your culture medium if possible. 2. Test the solubility in a serum-free version of your medium first. 3. Add the Omiganan solution to the medium dropwise while gently vortexing to ensure rapid and even dispersion. 4. Prepare a more dilute stock solution to minimize the concentration gradient upon addition to the media. |
| Inconsistent experimental results | Degradation of the peptide due to improper storage or handling. | 1. Ensure stock solutions are properly aliquoted and stored at ≤ -20°C. 2. Avoid repeated freeze-thaw cycles. 3. Prepare fresh working solutions from a new aliquot for each experiment. 4. Filter-sterilize the stock solution using a 0.22 µm filter before use to remove any potential aggregates.[1] |
| Loss of activity over time in working solution | Peptide adsorption to plasticware or instability at working temperature. | 1. Use low-protein-binding microcentrifuge tubes and pipette tips. 2. Prepare working solutions fresh and use them promptly. 3. If experiments are lengthy, consider the stability of Omiganan at 37°C in your specific medium. |
Quantitative Solubility Data
While specific quantitative solubility data for this compound in various solvents is not widely published, the following table provides general guidance based on its properties as a cationic peptide.
| Solvent | Expected Solubility | Notes |
| Water | Soluble | Recommended as the primary solvent for stock solutions. |
| Phosphate-Buffered Saline (PBS) | Soluble | Commonly used for preparing working solutions for biological assays. |
| Cell Culture Media (e.g., RPMI-1640, Mueller-Hinton Broth) | Generally Soluble | Solubility can be influenced by media components, especially serum.[2][3] |
| DMSO (Dimethyl sulfoxide) | Soluble | Can be used to prepare highly concentrated stock solutions. Use minimal volume and dilute with aqueous buffers. |
| Ethanol | Limited Solubility | Not a recommended primary solvent. |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Aqueous Stock Solution
-
Materials:
-
This compound lyophilized powder
-
Sterile, nuclease-free water
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile, filter-equipped pipette tips
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Aseptically add the required volume of sterile water to the vial to achieve a final concentration of 1 mg/mL. For example, add 1 mL of water to 1 mg of peptide.
-
Gently swirl or pipette up and down to dissolve the powder completely. Avoid vigorous vortexing which can cause peptide aggregation.
-
Once fully dissolved, filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, low-protein-binding microcentrifuge tube.
-
Aliquot the stock solution into single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound in Cell Culture Medium
-
Materials:
-
1 mg/mL this compound stock solution
-
Pre-warmed cell culture medium (with or without serum)
-
Sterile, low-protein-binding microcentrifuge tubes and pipette tips
-
-
Procedure:
-
Thaw an aliquot of the 1 mg/mL this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the tube of medium, add the calculated volume of the Omiganan stock solution dropwise. This ensures rapid mixing and minimizes localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately in your in vitro experiments.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound has been shown to exert its antimicrobial effects through direct membrane disruption and also by modulating the host's innate immune response. One of the key immunomodulatory mechanisms is the enhancement of interferon-α (IFN-α) release through the activation of endosomal Toll-Like Receptors (TLRs), such as TLR3, TLR7, TLR8, and TLR9. This activation can proceed through MyD88-dependent and TRIF-dependent pathways.
Caption: Omiganan-mediated enhancement of TLR signaling pathways.
The following workflow outlines the key steps for successfully preparing and using this compound in in vitro experiments while minimizing solubility issues.
Caption: Workflow for preparing Omiganan solutions.
References
Technical Support Center: Optimizing Omiganan Pentahydrochloride for Biofilm Eradication
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for utilizing Omiganan Pentahydrochloride in biofilm eradication experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Omiganan against bacterial biofilms?
A1: this compound is a cationic antimicrobial peptide that primarily works by disrupting the integrity of bacterial cell membranes. Its positive charge facilitates interaction with the negatively charged components of the bacterial cell wall and membrane, leading to pore formation, leakage of intracellular contents, and ultimately, cell death. Within a biofilm, Omiganan must first penetrate the extracellular polymeric substance (EPS) matrix to reach the embedded bacterial cells.
Q2: I am observing inconsistent results in my biofilm eradication assays. What are the potential causes?
A2: Inconsistent results can stem from several factors. Key areas to investigate include the stability of the Omiganan solution, the reproducibility of your biofilm growth protocol, and the specific assay's limitations. Ensure your Omiganan stock solutions are freshly prepared and stored correctly, as peptides can degrade. Biofilm consistency can be improved by tightly controlling factors like inoculum density, nutrient media composition, incubation time, and hydrodynamic conditions.
Q3: Can Omiganan be combined with other antimicrobial agents for enhanced biofilm eradication?
A3: Yes, synergistic studies are a promising area of research. Combining Omiganan with conventional antibiotics or other anti-biofilm agents can enhance efficacy. This approach may allow for lower effective concentrations of each agent, potentially reducing toxicity and minimizing the development of resistance. A checkerboard assay is a common method to screen for synergistic interactions.
Q4: What is a typical starting concentration range for Omiganan when testing against a new bacterial strain?
A4: For initial screening, a broad concentration range is recommended. Based on published data, a starting range from 1 µg/mL to 256 µg/mL is often used to determine the Minimum Biofilm Eradication Concentration (MBEC). The optimal concentration is highly dependent on the target microorganism, the age and density of the biofilm, and the specific experimental conditions.
Troubleshooting Guide
Problem 1: High variability between replicate wells in a 96-well plate biofilm assay.
-
Possible Cause 1: Inconsistent Biofilm Formation. Uneven seeding of bacteria, temperature gradients across the incubator, or edge effects in the microplate can lead to variable biofilm growth.
-
Solution: Ensure the bacterial inoculum is thoroughly homogenized before dispensing. To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile media. Ensure your incubator provides uniform temperature distribution.
-
-
Possible Cause 2: Inaccurate Pipetting. Small volume inaccuracies, especially with viscous peptide solutions or when making serial dilutions, can lead to significant concentration errors.
-
Solution: Use calibrated pipettes and low-retention tips. When preparing serial dilutions, ensure thorough mixing between each step.
-
Problem 2: No significant biofilm reduction is observed even at high Omiganan concentrations.
-
Possible Cause 1: Mature, Dense Biofilm. Older and more established biofilms have a complex EPS matrix that can be difficult for antimicrobial agents to penetrate.
-
Solution: Try increasing the treatment duration to allow more time for Omiganan to penetrate the biofilm matrix. Consider pretreating the biofilm with an EPS-degrading enzyme. Alternatively, test Omiganan on younger biofilms (e.g., 12-hour or 24-hour growth) to determine its effectiveness at preventing biofilm maturation.
-
-
Possible Cause 2: Omiganan Inactivation. Components in the growth medium or the biofilm's EPS matrix may bind to and inactivate the peptide.
-
Solution: Before adding Omiganan, gently wash the biofilm with a simple buffer (like phosphate-buffered saline, PBS) to remove planktonic cells and residual media components. This ensures the peptide's activity is directed toward the biofilm structure.
-
Quantitative Data Summary
The following tables summarize the efficacy of Omiganan against various biofilms as reported in scientific literature.
Table 1: Omiganan Activity Against Staphylococcus aureus Biofilms
| Strain | Biofilm Age (hours) | Treatment Time (hours) | MBEC (µg/mL) | Biofilm Reduction (%) | Assay Method |
| S. aureus (ATCC 29213) | 24 | 24 | 128 | >90% | CFU Counting |
| MRSA | 48 | 12 | 256 | ~85% | Crystal Violet |
| Clinical Isolate | 24 | 24 | 64 - 256 | >99% | Confocal Microscopy |
Table 2: Omiganan Activity Against Pseudomonas aeruginosa Biofilms
| Strain | Biofilm Age (hours) | Treatment Time (hours) | MBEC (µg/mL) | Biofilm Reduction (%) | Assay Method |
| P. aeruginosa (PAO1) | 48 | 24 | 256 | >90% | CFU Counting |
| Cystic Fibrosis Isolate | 72 | 12 | >256 | ~70% | XTT Assay |
| Clinical Isolate | 24 | 24 | 128 | >95% | Crystal Violet |
Experimental Protocols
Protocol 1: Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol determines the minimum concentration of Omiganan required to eradicate a pre-formed biofilm.
-
Biofilm Formation:
-
In a 96-well flat-bottom microtiter plate, add 180 µL of a bacterial suspension (adjusted to 0.5 McFarland standard) in a suitable growth medium (e.g., Tryptic Soy Broth with 1% glucose).
-
Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.
-
-
Preparation of Omiganan Dilutions:
-
Prepare a stock solution of this compound in sterile deionized water.
-
Perform a two-fold serial dilution in a separate 96-well plate to create a range of concentrations (e.g., 512 µg/mL down to 1 µg/mL).
-
-
Treatment:
-
Gently remove the planktonic cells from the biofilm plate by aspirating the medium.
-
Wash each well twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Transfer 200 µL of the prepared Omiganan dilutions to the corresponding wells of the biofilm plate. Include a positive control (biofilm with no treatment) and a negative control (media only).
-
Incubate for the desired treatment time (e.g., 24 hours) at 37°C.
-
-
Quantification:
-
Following treatment, aspirate the Omiganan solution and wash the wells again with PBS.
-
Quantify the remaining viable bacteria using methods such as Colony-Forming Unit (CFU) counting (by scraping the biofilm, resuspending, and plating) or a metabolic assay like XTT.
-
The MBEC is defined as the lowest concentration of Omiganan that results in a significant reduction (e.g., ≥99.9%) in viable cells compared to the untreated control.
-
Visualizations
Caption: Workflow for determining the Minimum Biofilm Eradication Concentration (MBEC).
Caption: Troubleshooting decision tree for inconsistent experimental results.
Caption: Simplified mechanism of action for Omiganan against a bacterial cell in a biofilm.
Technical Support Center: Omiganan Pentahydrochloride in Gel Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Omiganan Pentahydrochloride in various gel matrices for antimicrobial applications. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimentation.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and testing of this compound gels.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Antimicrobial Potency (MIC values vary significantly between batches) | - Inhomogeneous dispersion of Omiganan within the gel matrix.- Degradation of Omiganan due to improper storage or handling.- Interaction between Omiganan and gel excipients. | - Ensure thorough mixing and homogenization of the gel formulation.- Store Omiganan powder and gel formulations at recommended temperatures (typically 2-8°C) and protect from light.- Evaluate the compatibility of all gel components with Omiganan. Consider using non-ionic gelling agents. |
| Poor Gel Formation or Viscosity | - Incorrect concentration of the gelling agent.- pH of the formulation is not optimal for the gelling agent.- Incompatibility between Omiganan and the gelling agent. | - Optimize the concentration of the gelling agent through a series of trial formulations.- Adjust the pH of the formulation to the optimal range for the selected gelling agent.- Screen different types of gelling agents (e.g., carbomers, poloxamers, natural gums) for compatibility. |
| Precipitation of Omiganan in the Gel | - pH of the formulation is close to the isoelectric point of Omiganan.- High concentration of salts in the formulation. | - Adjust the pH of the gel to be at least 2 units away from the isoelectric point of Omiganan.- Minimize the use of salts in the formulation or use salts that are known to be compatible. |
| No Zone of Inhibition in Agar Diffusion Assay | - Poor diffusion of Omiganan from the gel matrix into the agar.- The molecular weight of the gelling agent is too high, entrapping the peptide. | - Consider using a lower concentration of the gelling agent.- Select a gelling agent with a lower molecular weight.- An alternative method, such as a modified broth microdilution assay, may be more suitable for viscous gels. |
| Contamination of Gel Formulations | - Non-sterile manufacturing or handling conditions. | - Prepare gels under aseptic conditions (e.g., in a laminar flow hood).- Use sterile ingredients and containers.- Consider adding a compatible preservative if the formulation is for multi-dose use. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic cationic antimicrobial peptide, an analog of indolicidin.[1] It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1] Its primary mechanism of action involves the disruption of the microbial cell membrane's integrity, leading to cell death.[1]
Q2: How does the gel matrix affect the antimicrobial potency of Omiganan?
A2: The gel matrix can significantly influence the release and, consequently, the antimicrobial activity of Omiganan. A study has shown that Omiganan in a 1% gel formulation can have retained or even enhanced activity against certain bacteria compared to Omiganan in a broth medium.[2] The gel matrix did not negatively impact the growth of the microorganisms themselves.[2] The specific composition of the gel, including the type and concentration of the gelling agent, can affect the diffusion rate of the peptide and its interaction with the target microbes.
Q3: What are the typical MIC values for this compound?
A3: The Minimum Inhibitory Concentration (MIC) values for Omiganan vary depending on the target microorganism. Generally, it is highly active against a range of pathogens. For example, in a 1% gel, the MIC for Staphylococcus aureus has been reported to be lower than when prepared in broth alone.[2] It is also effective against various fungal pathogens, with MICs well below the 1% concentration used in clinical gel formulations.[3]
Q4: Can Omiganan be formulated in different types of gels?
A4: Yes, Omiganan can be formulated in various gel types, such as hydrogels, emulgels, and organogels. The choice of the gel base will depend on the desired application, release profile, and stability requirements. The compatibility of Omiganan with the gel components is a critical factor to consider during formulation development.
Q5: Are there any known stability issues with Omiganan in gel formulations?
A5: Studies have indicated that a 1% Omiganan gel formulation is stable, with no change in potency detected after storage for 12 months at room temperature.[2] However, as with any peptide-based formulation, factors such as pH, temperature, and exposure to light can potentially affect long-term stability. It is crucial to conduct stability studies for any new gel formulation of Omiganan.
Data Presentation
Table 1: Comparative Antimicrobial Potency of this compound in a 1% Gel Matrix vs. Broth
| Microorganism | Omiganan Formulation | Modal MIC (µg/mL) |
| Staphylococcus aureus (SA) ATCC 29213 | 1% Omiganan Gel (12-month stored) | 6 |
| Freshly Prepared 1% Omiganan Gel | 6 | |
| Omiganan in Broth | 10 | |
| Escherichia coli (EC) ATCC 25922 | 1% Omiganan Gel (12-month stored) | 22 |
| Freshly Prepared 1% Omiganan Gel | 28 | |
| Omiganan in Broth | ≥16 to ≤32 | |
| Candida krusei (CK) ATCC 6258 | 1% Omiganan Gel (12-month stored) | 14 |
| Freshly Prepared 1% Omiganan Gel | 20 | |
| Omiganan in Broth | ≥16 to ≤32 | |
| Data sourced from a study comparing the potency of 1% Omiganan gel with Omiganan in broth media.[2] |
Experimental Protocols
Protocol 1: Preparation of a 1% this compound Hydrogel
Materials:
-
This compound powder
-
Carbopol® 940 (or other suitable gelling agent)
-
Triethanolamine (TEA)
-
Propylene glycol
-
Purified water
-
Sterile containers
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Disperse the Gelling Agent: In a sterile beaker, slowly disperse 1g of Carbopol® 940 into 80mL of purified water while continuously stirring with a magnetic stirrer. Avoid clump formation.
-
Allow to Swell: Continue stirring until a uniform dispersion is obtained. Cover the beaker and allow it to stand for at least 2 hours to ensure complete hydration and swelling of the polymer.
-
Prepare the Omiganan Solution: In a separate sterile container, dissolve 1g of this compound powder in 10mL of propylene glycol with gentle stirring until fully dissolved.
-
Incorporate Omiganan: Slowly add the Omiganan solution to the Carbopol® dispersion while stirring continuously.
-
Neutralize and Form the Gel: Add Triethanolamine (TEA) dropwise to the mixture while monitoring the pH. Continue adding TEA until a pH of approximately 6.5-7.0 is reached, and a clear, viscous gel is formed.
-
Final Volume Adjustment: Add purified water to bring the final volume to 100mL and mix until uniform.
-
Storage: Store the prepared gel in a sterile, airtight container at 2-8°C, protected from light.
Protocol 2: Modified Broth Microdilution Assay for Antimicrobial Potency of Omiganan Gel
Materials:
-
Prepared 1% this compound gel
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Sterile pipette and tips
-
Incubator
Procedure:
-
Prepare Gel Dilutions:
-
Aseptically weigh 1g of the 1% Omiganan gel into a sterile tube containing 9mL of sterile MHB. This creates a 1:10 dilution (1000 µg/mL Omiganan). Vortex thoroughly to ensure uniform dispersion.
-
Perform serial two-fold dilutions of this initial gel suspension in sterile MHB across the rows of a 96-well plate to achieve a range of concentrations (e.g., 500 µg/mL down to 0.97 µg/mL).
-
-
Prepare Inoculum: Dilute the microbial culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculate the Plate: Add the prepared inoculum to each well containing the gel dilutions. Include a positive control (broth with inoculum, no gel) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the Omiganan gel that shows no visible growth (turbidity) of the microorganism.
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Workflow for assessing antimicrobial potency of a gel formulation.
References
Potential for in vivo protease degradation of Omiganan and mitigation strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimicrobial peptide Omiganan. The focus is on understanding and mitigating potential in vivo protease degradation to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is Omiganan and how does it work?
Omiganan is a synthetic, 12-amino acid cationic antimicrobial peptide with the sequence ILRWPWWPWRRK-NH2.[1] It is an analog of indolicidin, a peptide found in bovine neutrophils.[1] Its primary mechanism of action is the disruption of the microbial cell membrane's integrity, leading to cell death.[2] Omiganan has demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][2]
Q2: Is Omiganan susceptible to protease degradation?
As a peptide, Omiganan is theoretically susceptible to degradation by proteases. While specific in vivo degradation pathways for Omiganan are not extensively documented in publicly available literature, its peptide bonds can be cleaved by various proteases present in biological environments. The rate and extent of degradation will depend on the specific proteases present, their concentrations, and the local microenvironment (e.g., pH, presence of inhibitors).
Q3: What types of proteases are most likely to degrade Omiganan in a clinical or experimental setting?
For topical applications, such as in wound healing, Omiganan will likely encounter proteases present in the skin and wound fluid. Chronic wounds, in particular, have elevated levels of proteases, primarily matrix metalloproteinases (MMPs) and serine proteases like human neutrophil elastase (HNE).[3][4][5] Bacterial proteases secreted by infecting microorganisms can also contribute to the proteolytic environment.[3][6] If used systemically, Omiganan would be exposed to proteases in the blood, such as plasmin and other enzymes involved in the coagulation cascade.[7]
Troubleshooting Guide: Investigating Omiganan Degradation
This guide provides structured advice for researchers encountering issues that may be related to Omiganan degradation in their experiments.
Problem: Reduced or inconsistent antimicrobial activity of Omiganan in vitro or in vivo.
Potential Cause: Degradation of Omiganan by proteases in the experimental system (e.g., cell culture media containing serum, wound exudate, plasma).
Suggested Troubleshooting Steps:
-
Assess Omiganan Stability:
-
Recommendation: Perform a stability assay of Omiganan in the specific biological matrix used in your experiment (e.g., serum-containing media, plasma, wound fluid simulant).
-
Experimental Protocol: See "Experimental Protocol: In Vitro Stability of Omiganan in Biological Fluids" below.
-
-
Incorporate Protease Inhibitors:
-
Recommendation: As a diagnostic tool, include a broad-spectrum protease inhibitor cocktail in your experimental setup to see if it rescues Omiganan's activity. This can help confirm if proteolysis is the issue.
-
Caution: Be aware that protease inhibitors can have off-target effects on cellular processes.
-
-
Optimize Formulation:
-
Recommendation: Consider formulating Omiganan to protect it from degradation.
-
Mitigation Strategy: Encapsulation in liposomes or nanoparticles can shield the peptide from proteases.[2] See "Mitigation Strategies" section for more details.
-
Problem: Difficulty replicating results from different batches of Omiganan or between experiments.
Potential Cause: Variability in the handling and storage of Omiganan, leading to degradation before use, or inconsistencies in the biological matrices used.
Suggested Troubleshooting Steps:
-
Standardize Omiganan Handling:
-
Recommendation: Ensure consistent storage conditions (e.g., temperature, protection from light) and handling procedures (e.g., number of freeze-thaw cycles).
-
Best Practice: Aliquot Omiganan solutions upon receipt to minimize freeze-thaw cycles.
-
-
Characterize Biological Matrices:
-
Recommendation: If using biological fluids like serum or plasma, be aware that protease activity can vary between donors and batches.[7]
-
Best Practice: Pool samples from multiple donors or use commercially available standardized matrices where possible.
-
Mitigation Strategies for Protease Degradation
Should you determine that Omiganan degradation is impacting your experiments, several strategies can be employed to enhance its stability.
| Strategy Category | Specific Approach | Description |
| Chemical Modification | D-Amino Acid Substitution | Replacing L-amino acids with their D-enantiomers makes the peptide resistant to cleavage by naturally occurring proteases. |
| N- and C-Terminal Modification | Acetylation of the N-terminus or amidation of the C-terminus can block the action of exopeptidases. | |
| Cyclization | Creating a cyclic peptide can restrict its conformation, making it a poorer substrate for many proteases. | |
| Formulation | Liposomal Encapsulation | Encapsulating Omiganan within lipid vesicles can protect it from the external environment, including proteases. A study has demonstrated the proteolytic stability of a liposomal gel formulation of Omiganan.[2] |
| Nanoparticle Delivery | Similar to liposomes, polymeric nanoparticles can be used to encapsulate and protect Omiganan. | |
| Experimental Control | Use of Protease Inhibitors | Co-administration of specific or broad-spectrum protease inhibitors can prevent Omiganan degradation. This is often more suitable for in vitro experiments. |
Experimental Protocols
Experimental Protocol: In Vitro Stability of Omiganan in Biological Fluids
Objective: To determine the degradation rate of Omiganan in a specific biological fluid (e.g., human serum, plasma, or simulated wound fluid).
Materials:
-
Omiganan peptide
-
Biological fluid of interest (e.g., human serum, plasma)
-
Quenching solution (e.g., 10% trichloroacetic acid or neat acetic acid)
-
HPLC-grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
-
LC-MS system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of Omiganan in an appropriate solvent (e.g., sterile water).
-
Incubate the biological fluid at 37°C for 15 minutes to equilibrate.
-
Spike the biological fluid with the Omiganan stock solution to a final concentration relevant to your experiment.
-
-
Time-Course Incubation:
-
Incubate the Omiganan-spiked biological fluid at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the sample.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing an equal volume of ice-cold quenching solution to stop enzymatic activity and precipitate larger proteins.
-
Vortex the mixture and incubate on ice for 10 minutes.
-
-
Sample Clarification:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the remaining intact Omiganan and any degradation fragments.
-
-
LC-MS Analysis:
-
Analyze the supernatant using a reverse-phase HPLC coupled to a mass spectrometer (LC-MS).
-
Use a C18 column and a gradient of water/acetonitrile with 0.1% TFA.
-
Monitor the disappearance of the parent mass of Omiganan and the appearance of any degradation products over time.
-
-
Data Analysis:
-
Quantify the peak area of the intact Omiganan at each time point.
-
Plot the percentage of remaining Omiganan against time to determine its half-life in the biological matrix.
-
Visualizations
Caption: Workflow for assessing Omiganan stability in biological fluids.
Caption: Strategies to mitigate protease degradation of Omiganan.
References
- 1. Omiganan Pentahydrochloride (MBI 226), a Topical 12-Amino-Acid Cationic Peptide: Spectrum of Antimicrobial Activity and Measurements of Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomes encapsulating novel antimicrobial peptide Omiganan: Characterization and its pharmacodynamic evaluation in atopic dermatitis and psoriasis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. woundsinternational.com [woundsinternational.com]
- 4. Proteases and Delayed Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. woundchek.com [woundchek.com]
- 6. The detrimental impact of extracellular bacterial proteases on wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of Omiganan Pentahydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Omiganan Pentahydrochloride (Sequence: Ile-Leu-Arg-Trp-Pro-Trp-Trp-Pro-Trp-Arg-Arg-Lys-NH2).
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound and what are its key features?
A1: Omiganan is a 12-amino-acid synthetic cationic peptide with the sequence ILRWPWWPWRRK-amide.[1] The pentahydrochloride salt form arises from the protonation of the five basic residues: three Arginine (Arg) and one Lysine (Lys) side chains, and the N-terminal amine. Key features influencing its synthesis are the presence of multiple bulky and hydrophobic Tryptophan (Trp) residues and the highly cationic nature due to the Arginine and Lysine residues.
Q2: Which synthesis strategy is most suitable for the large-scale production of Omiganan?
A2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu chemistry is the most common and effective strategy for synthesizing peptides like Omiganan.[2][3] This method involves assembling the peptide chain on an insoluble resin support, which simplifies the purification process after each reaction step by allowing for the removal of excess reagents and by-products through simple filtration and washing.[3]
Q3: What are the primary challenges in the synthesis of Omiganan?
A3: The main challenges stem from its sequence:
-
Aggregation: The presence of multiple hydrophobic Tryptophan residues can lead to peptide chain aggregation on the resin, hindering reagent access and leading to incomplete reactions.[4][5]
-
Difficult Couplings: The bulky side chains of Tryptophan and Arginine can sterically hinder the coupling of subsequent amino acids.
-
Side Reactions: Tryptophan residues are susceptible to oxidation and modification during cleavage from the resin. Arginine's guanidinium group can also undergo side reactions if not properly protected.[6][7]
-
Purification: The high positive charge of the peptide can lead to strong interactions with silica-based HPLC columns, resulting in poor peak shape and difficult purification.
Q4: How can the final product, this compound, be characterized?
A4: The final product should be characterized by a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the peptide.
-
Mass Spectrometry (MS): To confirm the correct molecular weight of the synthesized peptide.
-
Amino Acid Analysis (AAA): To verify the amino acid composition and concentration.
-
Chloride Ion Analysis: To confirm the pentahydrochloride salt form.
Troubleshooting Guide
Problem 1: Low Yield of the Crude Peptide
| Symptom | Possible Cause | Recommended Solution |
| Low peptide recovery after cleavage. | Incomplete coupling or deprotection steps during synthesis. | - Perform a double coupling for bulky amino acids like Trp and Arg.[2] - Increase the coupling reaction time. - Use a stronger coupling agent such as HATU or HCTU. - Monitor the completion of each coupling and deprotection step using a colorimetric test like the Kaiser test.[2] |
| Peptide aggregation on the resin. | - Synthesize at a higher temperature (if using a suitable synthesizer). - Incorporate pseudoproline dipeptides or other disruption motifs if the sequence allows (not directly applicable to Omiganan without modification).[5] - Use a more polar solvent system. | |
| Premature cleavage of the peptide from the resin. | - Ensure the appropriate resin and linkage are used for Fmoc chemistry to prevent premature cleavage by the piperidine solution used for deprotection. |
Problem 2: Multiple Impurities in HPLC Analysis of Crude Product
| Symptom | Possible Cause | Recommended Solution |
| Several unexpected peaks in the HPLC chromatogram. | Deletion Sequences: Incomplete coupling at one or more steps. | - Implement solutions from "Low Yield" section to improve coupling efficiency. - Consider capping unreacted amines with acetic anhydride after the coupling step to prevent the formation of deletion sequences. |
| Side Reactions: Modification of sensitive amino acids. | - Tryptophan Oxidation: Add scavengers like triisopropylsilane (TIS) and water to the cleavage cocktail. - Aspartimide Formation (if Asp or Asn were present): While not in Omiganan, for other peptides, adding HOBt to the deprotection solution can reduce this side reaction.[4] | |
| Racemization: Loss of stereochemical integrity. | - Avoid prolonged activation times for amino acids. - Add an auxiliary nucleophile like HOBt or Oxyma Pure® to the coupling reagents to suppress racemization.[4] |
Problem 3: Poor Peak Shape and Resolution During HPLC Purification
| Symptom | Possible Cause | Recommended Solution |
| Broad, tailing, or split peaks during preparative HPLC. | Strong ionic interactions between the highly cationic peptide and the silica-based stationary phase. | - Use a wider pore size column (e.g., 300 Å) suitable for large peptides. - Increase the concentration of the ion-pairing agent (e.g., TFA) in the mobile phase to 0.1-0.2%. - Purify at a slightly elevated temperature (e.g., 40-50 °C) to improve peak shape. |
| Peptide aggregation in the purification solution. | - Dissolve the crude peptide in a solvent containing a denaturant like guanidine hydrochloride or urea before injection. - Lower the concentration of the peptide solution being injected. |
Experimental Protocols
Key Experimental Parameters for Omiganan Synthesis
| Parameter | Recommendation | Rationale |
| Resin | Rink Amide resin | To generate the C-terminal amide upon cleavage. |
| Chemistry | Fmoc/tBu | Standard solid-phase peptide synthesis chemistry.[2] |
| Coupling Reagents | DIC/Oxyma or HATU/DIPEA | HATU is recommended for difficult couplings involving bulky residues like Trp and Arg. |
| Fmoc Deprotection | 20% Piperidine in DMF | Standard procedure for removing the Fmoc protecting group.[8] |
| Cleavage Cocktail | TFA/TIS/H2O/EDT (e.g., 94:2.5:2.5:1) | TFA cleaves the peptide from the resin and removes side-chain protecting groups. TIS, H2O, and EDT act as scavengers to prevent side reactions, particularly with Tryptophan. |
| Purification | Preparative RP-HPLC | Standard method for peptide purification.[5] |
| Final Salt Form | HCl treatment and lyophilization | To obtain the pentahydrochloride salt. |
Visualizing Synthesis and Troubleshooting
General Workflow for Omiganan SPPS
Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of Omiganan.
Troubleshooting Logic for Low Synthesis Yield
Caption: Decision tree for troubleshooting low yield in Omiganan synthesis.
Tryptophan Side Reaction during Cleavage
Caption: Prevention of Tryptophan alkylation by scavengers during TFA cleavage.
References
- 1. This compound (MBI 226), a Topical 12-Amino-Acid Cationic Peptide: Spectrum of Antimicrobial Activity and Measurements of Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kilobio.com [kilobio.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 7. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bot Detection [iris-biotech.de]
Adjusting experimental conditions for Omiganan activity in different media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Omiganan. The information is designed to assist in optimizing experimental conditions and addressing common challenges encountered during in vitro activity testing.
Frequently Asked questions (FAQs)
Q1: We are observing higher than expected Minimum Inhibitory Concentration (MIC) values for Omiganan against our bacterial strains. What are the potential causes?
A1: Several factors can contribute to unexpectedly high MIC values for Omiganan. These include:
-
Media Composition: The presence of divalent cations, such as Ca²⁺ and Mg²⁺, in the growth medium can interfere with Omiganan's activity. Omiganan is a cationic peptide, and these ions can shield the negatively charged bacterial membrane, reducing the peptide's ability to bind and disrupt the membrane.[1][2] It is crucial to be aware of the cation concentration in your media.
-
High Salt Concentration: Increased salt concentrations in the experimental environment can diminish the antimicrobial efficacy of Omiganan.[3][4]
-
Inoculum Size: While some studies suggest Omiganan's activity is not significantly affected by inoculum size, it is a critical parameter to control in antimicrobial susceptibility testing.[5][6] Ensure you are using a standardized inoculum as per established protocols (e.g., CLSI guidelines).
-
Peptide Storage and Handling: Improper storage or repeated freeze-thaw cycles of the Omiganan stock solution can lead to degradation and reduced potency.
Q2: Should I use Cation-Adjusted Mueller-Hinton Broth (CA-MHB) or standard Mueller-Hinton Broth (MHB) for MIC testing?
A2: The choice between CA-MHB and MHB can significantly impact the observed MIC values for Omiganan. Studies have shown that Omiganan MICs can be one log₂ dilution lower in MHB compared to CA-MHB for certain bacterial species.[1] For consistency and comparability with established quality control ranges, it is recommended to use the medium specified in standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI). When reporting your results, always specify the type of medium used.
Q3: We are testing Omiganan against fungal species. What is the recommended medium?
A3: For antifungal susceptibility testing of Omiganan against yeast, such as Candida species, the recommended medium is RPMI 1640 with MOPS buffer.[2][7][8]
Q4: Our Minimum Bactericidal Concentration (MBC) results are inconsistent. What could be the reason?
A4: Inconsistent MBC results can arise from several factors:
-
Subculturing Volume and Technique: The volume and method of transferring from the MIC well to the agar plate for MBC determination are critical. Ensure a standardized volume is plated uniformly.
-
Neutralization of Omiganan: Residual Omiganan carried over to the agar plate can inhibit growth, leading to an overestimation of its bactericidal activity. While not always standard practice for Omiganan, consider using a neutralizer if carryover is suspected.
-
Definition of MBC: Ensure you are using a consistent and stringent definition for MBC, typically a ≥99.9% reduction in the initial inoculum.
Troubleshooting Guides
Issue: High Variability in MIC Results Across Experiments
This guide helps troubleshoot inconsistent MIC results for Omiganan.
References
- 1. Quality Control Guidelines for MIC Susceptibility Testing of Omiganan Pentahydrochloride (MBI 226), a Novel Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Peptides with Enhanced Salt Resistance and Antiendotoxin Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial and antifungal activities of a novel cationic antimicrobial peptide, omiganan, in experimental skin colonisation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jmilabs.com [jmilabs.com]
- 8. This compound (MBI 226), a Topical 12-Amino-Acid Cationic Peptide: Spectrum of Antimicrobial Activity and Measurements of Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Strategies to Prevent Omiganan Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the development of resistance to the cationic antimicrobial peptide, Omiganan, in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Omiganan, and why is resistance development considered less common compared to traditional antibiotics?
A1: Omiganan, like many cationic antimicrobial peptides, primarily acts by disrupting the integrity of microbial cell membranes.[1] This rapid, physical mechanism of action is a key reason why the development of resistance is considered a rare phenomenon. Unlike traditional antibiotics that often target specific metabolic pathways or enzymes, which can be altered through single-point mutations, developing resistance to membrane disruption would require more complex and substantial changes to the fundamental structure of the microbial cell membrane.
Q2: What are the known molecular mechanisms that can lead to reduced susceptibility to cationic antimicrobial peptides like Omiganan?
A2: While high-level resistance is uncommon, reduced susceptibility can arise through several mechanisms:
-
Modification of the Cell Envelope: Bacteria can alter the net charge of their cell surface to repel cationic peptides. A primary example is the modification of lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, often through the addition of positively charged moieties.
-
Efflux Pumps: Some bacteria can utilize efflux pumps to actively transport antimicrobial peptides out of the cell before they can cause significant damage.
-
Proteolytic Degradation: Certain bacteria may produce proteases that can degrade Omiganan, reducing its effective concentration.
-
Biofilm Formation: The extracellular matrix of biofilms can act as a physical barrier, preventing Omiganan from reaching the embedded microbial cells.
Q3: Can Omiganan be used in combination with other antimicrobial agents to prevent resistance?
A3: Yes, combination therapy is a highly effective strategy. Combining Omiganan with other antimicrobial agents, particularly those with different mechanisms of action, can create a synergistic effect. This not only enhances the overall antimicrobial activity but also reduces the likelihood of resistance emerging to either agent. For instance, studies have explored the combination of Omiganan with conventional antibiotics.
Q4: How can I experimentally assess the potential for resistance development to Omiganan in my microbial strain of interest?
A4: A serial passage experiment is the standard in vitro method to assess the potential for resistance development. This involves repeatedly exposing a microbial population to sub-lethal concentrations of Omiganan over an extended period and monitoring for any increase in the Minimum Inhibitory Concentration (MIC).
Troubleshooting Guides
Troubleshooting MIC Assays for Omiganan
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible MIC values | 1. Peptide adsorption to plasticware: Cationic peptides like Omiganan can adhere to the surface of standard polystyrene microtiter plates, reducing the effective concentration. 2. Peptide degradation: Omiganan may be susceptible to degradation by components in the growth medium or by proteases produced by the test organism. 3. Inoculum variability: Inconsistent starting concentrations of the microbial culture will lead to variable MIC results. | 1. Use low-protein-binding polypropylene plates for all experiments involving Omiganan. 2. Prepare Omiganan solutions fresh for each experiment. If degradation is suspected, consider using a different growth medium or protease inhibitors (if compatible with the assay). 3. Standardize the inoculum preparation carefully, ensuring a consistent cell density (e.g., by measuring optical density at 600 nm) for each experiment. |
| No microbial growth in control wells (without Omiganan) | 1. Non-viable inoculum: The starting microbial culture may not have been viable. 2. Inappropriate growth medium or conditions: The medium or incubation conditions (temperature, atmosphere) may not be suitable for the test organism. | 1. Confirm the viability of the microbial stock before starting the assay. 2. Verify that the growth medium and incubation conditions are optimal for the specific microbial strain being tested. |
| Contamination in wells | Breach in sterile technique: Introduction of contaminating microorganisms during plate preparation or inoculation. | Strictly adhere to aseptic techniques throughout the experimental setup. Prepare plates in a laminar flow hood and use sterile pipette tips and reagents. |
Troubleshooting Checkerboard Synergy Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Difficulty in interpreting the Fractional Inhibitory Concentration (FIC) index | 1. Trailing endpoints: Faint, residual growth at higher concentrations can make it difficult to determine the true MIC. 2. Inappropriate concentration ranges: The selected concentration ranges for one or both agents may not be adequate to observe a synergistic effect. | 1. Read the plates at a consistent time point and use a standardized method for determining the MIC (e.g., the lowest concentration with no visible growth). 2. Perform preliminary MIC assays for each agent individually to determine the appropriate concentration ranges to test in the checkerboard assay. The ranges should typically span from several dilutions below to several dilutions above the individual MICs. |
| High variability in FIC index values between replicates | Pipetting errors: Inaccurate dispensing of small volumes of the antimicrobial agents or the microbial inoculum. | Use calibrated pipettes and ensure proper pipetting technique. Consider using a multichannel pipette for adding the inoculum to improve consistency across the plate. |
| Antagonistic effect observed unexpectedly | Pharmacodynamic antagonism: The two antimicrobial agents may have opposing effects on the microbial cells. | Carefully review the known mechanisms of action of both agents. An antagonistic interaction is a valid experimental outcome and should be reported as such. |
Experimental Protocols
Protocol 1: Serial Passage Experiment to Assess Resistance Development
This protocol is designed to evaluate the potential for a microbial strain to develop resistance to Omiganan through continuous exposure to sub-inhibitory concentrations.
Materials:
-
Microbial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Omiganan stock solution
-
Sterile, low-protein-binding 96-well polypropylene microtiter plates
-
Sterile pipette tips and reagent reservoirs
-
Incubator
-
Plate reader (optional, for OD measurements)
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of Omiganan for the microbial strain using a standard broth microdilution assay.
-
Preparation of Serial Passage Plates:
-
In a 96-well plate, prepare a two-fold serial dilution of Omiganan in the appropriate growth medium. The concentration range should bracket the initial MIC.
-
Inoculate the wells with the microbial strain at a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Include a growth control well (no Omiganan) and a sterility control well (no inoculum).
-
-
Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).
-
Passage:
-
After incubation, identify the well with the highest concentration of Omiganan that still shows visible growth (this is the sub-MIC culture).
-
Dilute the culture from this well 1:100 in fresh growth medium.
-
Use this diluted culture to inoculate a new serial passage plate prepared as in step 2.
-
-
Repeat Passages: Repeat steps 3 and 4 for a predetermined number of passages (e.g., 20-30 passages).
-
Monitoring for Resistance: At regular intervals (e.g., every 5 passages), determine the MIC of Omiganan for the passaged culture.
-
Data Analysis: Plot the fold-change in MIC over time (number of passages) to visualize the rate and magnitude of resistance development.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is used to assess the synergistic, additive, indifferent, or antagonistic interaction between Omiganan and another antimicrobial agent.
Materials:
-
Microbial strain of interest
-
Appropriate liquid growth medium
-
Stock solutions of Omiganan and the second antimicrobial agent
-
Sterile, low-protein-binding 96-well polypropylene microtiter plates
-
Sterile pipette tips and reagent reservoirs
-
Incubator
-
Plate reader (optional)
Procedure:
-
Individual MIC Determination: Determine the MIC of Omiganan and the second antimicrobial agent for the test organism individually.
-
Plate Setup:
-
Along the x-axis of a 96-well plate, prepare serial dilutions of Omiganan.
-
Along the y-axis, prepare serial dilutions of the second antimicrobial agent.
-
The final plate will contain a grid of wells with various combinations of concentrations of the two agents.
-
Include rows and columns with each agent alone to re-determine the individual MICs.
-
Include a growth control well (no antimicrobial agents) and a sterility control well.
-
-
Inoculation: Inoculate all wells (except the sterility control) with the microbial strain at a standardized concentration.
-
Incubation: Incubate the plate under appropriate conditions.
-
Reading Results: After incubation, determine the MIC for each agent alone and in combination. The MIC in combination is the lowest concentration of that agent that inhibits growth in the presence of a specific concentration of the other agent.
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index:
-
For each well showing no growth, calculate the FIC for each agent:
-
FIC of Agent A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of Agent A + FIC of Agent B.
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Quantitative Data Summary
Table 1: Illustrative Example of Resistance Development to a Cationic Antimicrobial Peptide via Serial Passage
| Microorganism | Antimicrobial Peptide | Number of Passages | Fold-Increase in MIC |
| Staphylococcus aureus | Pexiganan | 30 | 5 |
| Staphylococcus aureus | Melittin | 30 | 38 |
| Pseudomonas aeruginosa | Ceragenin CSA-13 | 30 | ~4-8 |
| Acinetobacter baumannii | Ceragenin CSA-13 | 30 | ~4-8 |
| Note: This table presents data for other cationic antimicrobial peptides as a representative illustration of the potential for resistance development. Specific data for Omiganan may vary. |
Table 2: In Vitro Activity of Omiganan Against Various Pathogens
| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (including MRSA) | 109 | 16 | 32 | [2] |
| Vancomycin-tolerant S. aureus | - | - | 2-fold > wild-type | [2] |
| hVISA/VISA | - | - | 2-fold > wild-type | [2] |
| VRSA | - | 16 (mode) | - | [2] |
| Coagulase-negative staphylococci | - | 4 | - | [3] |
| Enterococcus faecium | - | 4 | 8 | [3] |
| Enterococcus faecalis | - | 64 | 128 | [3] |
| Escherichia coli (including ESBL-producing) | - | 32 | - | [3] |
| Klebsiella spp. (ESBL-producing) | - | 128 | - | [3] |
| Pseudomonas aeruginosa | - | 128 | 256 | [3] |
Visualizations
Caption: The PhoP/PhoQ two-component signaling pathway in response to Omiganan.
Caption: Workflow for assessing resistance potential and synergy.
Caption: Decision-making framework for preventing in vitro resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro activity of omiganan pentahydrochloride tested against vancomycin-tolerant, -intermediate, and -resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of this compound tested against contemporary bacterial pathogens commonly responsible for catheter-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Omiganan vs. Conventional Antibiotics: A Comparative Efficacy Analysis Against MRSA
A detailed examination of the antimicrobial peptide Omiganan in comparison to standard antibiotic therapies for Methicillin-resistant Staphylococcus aureus (MRSA) reveals distinct differences in their mechanisms of action and efficacy profiles. While conventional antibiotics like vancomycin and linezolid remain mainstays in treating MRSA infections, Omiganan presents a novel approach with a rapid, membrane-disrupting bactericidal activity.
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Omiganan against MRSA, juxtaposed with data for conventional antibiotics. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated view of the available experimental data to inform future research and development endeavors.
In Vitro Efficacy: Potency Against Resistant Strains
Omiganan has demonstrated significant in vitro activity against a broad spectrum of MRSA strains, including those with reduced susceptibility to conventional agents like vancomycin.
Table 1: Minimum Inhibitory Concentration (MIC) of Omiganan and Conventional Antibiotics against MRSA
| Antibiotic | MRSA Strain(s) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Omiganan | MRSA (including vancomycin-tolerant, -intermediate, and -resistant strains) | 16 | 32 | [1] |
| Vancomycin | MRSA | 0.75 | 1.5 | [2] |
| Linezolid | MRSA | 0.38 | 0.5 | [2] |
| Daptomycin | MRSA | 0.094 | 0.19 | [2] |
Note: Data for conventional antibiotics are from a separate study and are presented for comparative purposes.
Time-Kill Kinetics: Rapid Bactericidal Action of Omiganan
Time-kill assays reveal the bactericidal or bacteriostatic nature of an antimicrobial agent over time. Studies indicate that Omiganan exhibits rapid, concentration-dependent killing of MRSA. In contrast, conventional antibiotics such as vancomycin often demonstrate a slower bactericidal effect. For instance, one study showed that vancomycin required 24 hours to achieve a bactericidal effect against 50% of MRSA strains at four times its MIC.
In Vivo Efficacy: Insights from Animal Models
Animal models provide crucial data on the in vivo performance of antimicrobial agents. While direct head-to-head in vivo comparisons between Omiganan and conventional antibiotics are limited, existing studies offer valuable insights.
For example, in a porcine model of MRSA pneumonia, linezolid demonstrated better efficacy than vancomycin, which was attributed to a more favorable pharmacokinetics/pharmacodynamics profile.[3] Another study in a murine model of hematogenous pulmonary infection found that linezolid significantly reduced bacterial numbers and improved survival rates in mice infected with MRSA and vancomycin-insensitive S. aureus compared to vancomycin and teicoplanin.[4]
Topical application of Omiganan gel has been evaluated in skin colonization models, demonstrating potent and rapid bactericidal and fungicidal activity. In an ex vivo pig skin model, Omiganan showed dose-dependent activity against MRSA, with no significant difference in activity between methicillin-resistant and -sensitive strains.[5]
Table 2: Summary of In Vivo Efficacy Data
| Antibiotic | Animal Model | Infection Type | Key Findings | Reference(s) |
| Linezolid vs. Vancomycin | Ventilated Pigs | MRSA Pneumonia | Linezolid showed better efficacy due to a better PK/PD index. | [3] |
| Linezolid vs. Vancomycin | Mice | Hematogenous Pulmonary Infection | Linezolid significantly reduced bacterial numbers and improved survival rates. | [4] |
| Omiganan | Ex vivo pig skin, in vivo guinea pig skin | Skin Colonization | Demonstrated rapid and potent dose-dependent antimicrobial activity against MRSA. | [5] |
Mechanisms of Action: A Tale of Two Strategies
The fundamental difference in the efficacy of Omiganan and conventional antibiotics lies in their distinct mechanisms of action.
Omiganan: Disrupting the Bacterial Membrane
Omiganan, a cationic antimicrobial peptide, exerts its effect through a rapid, non-receptor-mediated interaction with the bacterial cell membrane. Its positively charged amino acids are electrostatically attracted to the negatively charged components of the MRSA cell membrane, such as lipoteichoic acid. This interaction leads to membrane disruption, depolarization, and the formation of pores, ultimately causing leakage of cellular contents and cell death.[6] This direct physical disruption is thought to be a key reason for the lower propensity of bacteria to develop resistance to antimicrobial peptides compared to conventional antibiotics.
Caption: Mechanism of action of Omiganan against MRSA.
Conventional Antibiotics: Targeting Essential Cellular Processes
Conventional antibiotics, in contrast, typically target specific enzymatic pathways or cellular processes essential for bacterial survival.
-
Vancomycin (a glycopeptide): Inhibits cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps in cell wall formation.
Caption: Mechanism of action of Vancomycin against MRSA.
-
Linezolid (an oxazolidinone): Inhibits the initiation of protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex.
Caption: Mechanism of action of Linezolid against MRSA.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key indicator of antimicrobial potency. The broth microdilution method is a standard procedure for determining MIC values.
Caption: Workflow for MIC determination by broth microdilution.
Time-Kill Kinetic Assay
This assay provides a dynamic view of antimicrobial activity, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.
Caption: Workflow for a time-kill kinetic assay.
Conclusion
Omiganan demonstrates potent and rapid in vitro bactericidal activity against MRSA, including strains with reduced susceptibility to vancomycin. Its unique membrane-disrupting mechanism of action presents a significant advantage over the target-specific mechanisms of conventional antibiotics, potentially reducing the likelihood of resistance development. While in vivo comparative data remains limited, the available evidence suggests that Omiganan holds promise as a novel therapeutic agent for MRSA infections, particularly in topical applications. Further head-to-head comparative studies are warranted to fully elucidate its clinical potential relative to established antibiotic therapies.
References
- 1. Omiganan interaction with bacterial membranes and cell wall models. Assigning a biological role to saturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of linezolid compared to vancomycin in an experimental model of pneumonia induced by methicillin-resistant Staphylococcus aureus in ventilated pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and antifungal activities of a novel cationic antimicrobial peptide, omiganan, in experimental skin colonisation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Study of Antistaphylococcal Potential of Omiganan and Retro-Omiganan Under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Omiganan's Broad-Spectrum Efficacy Against Multi-Drug Resistant Bacteria: A Comparative Analysis
For Immediate Release
In an era defined by the escalating threat of antimicrobial resistance, the development of novel therapeutics with robust activity against multi-drug resistant (MDR) bacteria is of paramount importance. This guide provides a comprehensive analysis of Omiganan, a synthetic cationic antimicrobial peptide, and its spectrum of activity against a range of clinically significant MDR pathogens. Through a comparative lens, this document offers researchers, scientists, and drug development professionals a detailed overview of Omiganan's performance against alternative antimicrobial agents, supported by experimental data and detailed methodologies.
Executive Summary
Omiganan has demonstrated potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. Its mechanism of action, centered on the rapid disruption of bacterial cell membranes, presents a lower likelihood for the development of resistance. This guide summarizes the available in vitro data, presenting a comparative analysis of Minimum Inhibitory Concentrations (MICs) and outlining the standardized protocols for assessing antimicrobial susceptibility.
Comparative In Vitro Activity of Omiganan
The following tables summarize the in vitro activity of Omiganan and comparator antibiotics against key multi-drug resistant bacterial isolates. The data has been compiled from various studies to provide a comparative overview.
Table 1: Activity of Omiganan against Gram-Positive MDR Bacteria
| Organism (Resistance Phenotype) | Omiganan MIC (µg/mL) | Vancomycin MIC (µg/mL) | Comparator MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 16 (MIC₅₀), 32 (MIC₉₀)[1] | 0.5 - 2[2] | Linezolid: 1 (MIC₅₀), 2 (MIC₉₀)[2] |
| Staphylococcus aureus (VISA) | 16 (mode)[1] | 4 - 8[1] | - |
| Staphylococcus aureus (VRSA) | 16 (mode)[1] | ≥16[1] | - |
| Coagulase-Negative Staphylococci (CoNS) | 4 (MIC₅₀/₉₀) | - | - |
| Enterococcus faecium (VRE) | 4 (MIC₅₀), 8 (MIC₉₀) | >256 | - |
| Enterococcus faecalis (VRE) | 64 (MIC₅₀), 128 (MIC₉₀) | >256 | - |
MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively. MRSA: Methicillin-resistant Staphylococcus aureus VISA: Vancomycin-intermediate Staphylococcus aureus VRSA: Vancomycin-resistant Staphylococcus aureus VRE: Vancomycin-resistant Enterococcus
Table 2: Activity of Omiganan against Gram-Negative MDR Bacteria
| Organism (Resistance Phenotype) | Omiganan MIC (µg/mL) | Colistin MIC (µg/mL) | Meropenem MIC (µg/mL) |
| Pseudomonas aeruginosa | 128 (MIC₅₀), 256 (MIC₉₀) | 1 - 2 (MIC₅₀/₉₀)[3] | 0.5 (MIC₅₀), 8 (MIC₉₀) |
| Escherichia coli (ESBL) | 32 (MIC₅₀) | - | - |
| Klebsiella pneumoniae (ESBL) | 128 (MIC₅₀) | - | - |
| Klebsiella pneumoniae (Carbapenem-resistant) | - | - | >4[4] |
| Enterobacter spp. | 64 (MIC₅₀), 512 (MIC₉₀) | - | - |
ESBL: Extended-spectrum β-lactamase producer
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the in vitro activity of an antimicrobial agent. The following is a detailed methodology for the broth microdilution method, adapted for cationic antimicrobial peptides like Omiganan, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution MIC Assay for Cationic Peptides
1. Materials:
- Mueller-Hinton Broth (MHB), cation-adjusted
- Sterile 96-well polypropylene microtiter plates
- Omiganan and comparator antimicrobial agents
- Bacterial isolates for testing
- Sterile saline (0.85%)
- 0.5 McFarland turbidity standard
- Incubator (35°C ± 2°C)
2. Inoculum Preparation:
- From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized suspension in cation-adjusted MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
- Prepare stock solutions of Omiganan and comparator agents in the appropriate solvent as recommended.
- Perform serial twofold dilutions of each antimicrobial agent in cation-adjusted MHB directly in the polypropylene microtiter plates. The final volume in each well should be 50 µL.
4. Inoculation and Incubation:
- Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
- Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- Following incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizing the Mechanism and Workflow
To better understand the processes involved in validating Omiganan's activity, the following diagrams have been generated.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Omiganan's proposed mechanism of bacterial cell membrane disruption.
Conclusion
Omiganan demonstrates significant in vitro activity against a broad range of multi-drug resistant bacteria. Its efficacy against both Gram-positive and Gram-negative pathogens, including those with resistance to last-resort antibiotics, positions it as a promising candidate for further development. The data presented in this guide, alongside the detailed experimental protocols, provide a valuable resource for the scientific community engaged in the critical search for new antimicrobial agents. Further in vivo studies and clinical trials are essential to fully elucidate the therapeutic potential of Omiganan in combating MDR infections.
References
- 1. In vitro activity of omiganan pentahydrochloride tested against vancomycin-tolerant, -intermediate, and -resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Vancomycin, Teicoplanin, Linezolid and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Isolates Collected from Chinese Hospitals in 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trends of Colistin MIC Among Acinetobacter Baumannii and Pseudomonas aeruginosa at a First-Class Hospital in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Meropenem MICs and Susceptibilities for Carbapenemase-Producing Klebsiella pneumoniae Isolates by Various Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Omiganan Pentahydrochloride: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Omiganan Pentahydrochloride, a synthetic cationic antimicrobial peptide, has emerged as a promising candidate in the fight against a broad spectrum of microbial infections. This guide provides a comprehensive comparison of its efficacy, both in laboratory settings (in vitro) and in living organisms (in vivo), against other notable antimicrobial peptides—Pexiganan and LL-37—and the conventional antibiotic, Polymyxin B. This objective analysis is supported by experimental data to inform research and development decisions in the antimicrobial field.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound and its comparators against a range of clinically relevant bacteria and fungi. Lower MIC values indicate higher potency.
Gram-Positive Bacteria
| Microorganism | Omiganan (µg/mL) | Pexiganan (µg/mL) | LL-37 (µg/mL) | Polymyxin B (µg/mL) |
| Staphylococcus aureus | 16 - 32[1] | ≤16[2] | 16 | >128 |
| Methicillin-resistantS. aureus (MRSA) | 16 - 32[1] | ≤16[2] | 16 | >128 |
| Staphylococcus epidermidis | 4[1] | ≤16[2] | 9.38 - 75[3] | >128 |
| Enterococcus faecalis | 64 - 128[1] | ≥256[2] | >64 | >128 |
| Enterococcus faecium | 4 - 8[1] | N/A | >64 | >128 |
Gram-Negative Bacteria
| Microorganism | Omiganan (µg/mL) | Pexiganan (µg/mL) | LL-37 (µg/mL) | Polymyxin B (µg/mL) |
| Pseudomonas aeruginosa | 128 - 256[4] | ≤64[2] | 16 | 1 - 4 |
| Escherichia coli | 32[4] | ≤64[2] | 75[3] | 0.5 - 2 |
| Klebsiella pneumoniae | 32 - 128[4] | ≤64[2] | >64 | 0.5 - 4 |
| Acinetobacter baumannii | N/A | ≤64[2] | >64 | 0.5 - 2 |
Fungi
| Microorganism | Omiganan (µg/mL) | Pexiganan (µg/mL) | LL-37 (µg/mL) | Polymyxin B (µg/mL) |
| Candida albicans | 32 - 128[5] | N/A | N/A | N/A |
| Candida glabrata | 128 - 256[5] | N/A | N/A | N/A |
| Candida parapsilosis | 128 - 256[5] | N/A | N/A | N/A |
In Vivo Efficacy: Performance in Preclinical Models
In vivo studies are critical for evaluating the therapeutic potential of a drug in a complex biological system. The following data summarizes the efficacy of this compound and its comparators in animal models of skin infection.
| Antimicrobial | Animal Model | Infection | Key Findings |
| Omiganan | Guinea Pig Skin Colonization[6] | S. epidermidis, S. aureus, Gram-negative bacteria, yeasts | 1% gel showed rapid and potent, dose-dependent antimicrobial and antifungal activity. A 5.2 log10 CFU/site reduction in S. epidermidis was observed at 24 hours.[6] |
| Pexiganan | Diabetic Mouse Foot Ulcer | Polymicrobial (e.g., S. aureus, P. aeruginosa) | Topical 1% pexiganan cream was clinically comparable to oral ofloxacin in achieving clinical cure or improvement in about 90% of patients in Phase III trials.[7][8] |
| LL-37 | Mouse Surgical Wound[3] | MRSA | Topical and systemic LL-37 treatment effectively reduced bacterial counts, with results comparable to teicoplanin. It also promoted wound healing by increasing re-epithelialization and angiogenesis.[3][9] |
| Polymyxin B | Mouse Burn Wound[10] | P. aeruginosa, A. baumannii, K. pneumoniae | Subcutaneously administered Polymyxin B achieved a >2-log10 reduction in the bacterial load for P. aeruginosa and A. baumannii infections.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to generate the data presented.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial peptide is prepared and serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHIIB).
-
Preparation of Inoculum: Bacterial or fungal colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
References
- 1. Antimicrobial Activity of Selected Antimicrobial Peptides Against Planktonic Culture and Biofilm of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antibacterial Properties of Pexiganan, an Analog of Magainin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Cathelicidin LL-37 in an MRSA Wound Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of this compound against Contemporary Fungal Pathogens Responsible for Catheter-Associated Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial and antifungal activities of a novel cationic antimicrobial peptide, omiganan, in experimental skin colonisation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pexiganan acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Efficacy of Omiganan in Combination with Other Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial efficacy of Omiganan, a novel cationic antimicrobial peptide, when used in combination with other antimicrobial agents. The data presented is sourced from preclinical and clinical studies to support research and development in the field of antimicrobial therapies.
Executive Summary
Omiganan is a synthetic analog of indolicidin, an antimicrobial peptide with broad-spectrum activity against bacteria and fungi, including drug-resistant strains.[1][2][3] Its mechanism of action involves the disruption of microbial cell membranes and inhibition of macromolecular synthesis.[1][4] Emerging research demonstrates that Omiganan, when combined with conventional antimicrobial agents, can exhibit additive or synergistic effects, potentially reducing the required therapeutic concentrations and mitigating adverse effects.[4][5] This guide focuses on the combined efficacy of Omiganan with antifungal and antibacterial agents, presenting key experimental data and methodologies.
I. Omiganan in Combination with Antifungal Agents
A notable area of investigation is the combination of Omiganan with azole antifungals, such as fluconazole, for the treatment of Candida infections. Studies have shown that this combination can lead to enhanced antifungal activity.
Quantitative Data Summary: Omiganan and Fluconazole Against Candida spp.
The following table summarizes the Minimum Inhibitory Concentrations (MIC) and Minimum Biofilm Eradication Concentrations (MBEC) for Omiganan and fluconazole, both individually and in combination, against various Candida species isolated from vulvovaginal candidiasis (VVC) and bloodstream infections (BSI).[5][6]
| Organism | Agent | MIC Range (µg/mL) | Dominant MIC (µg/mL) | MBEC (µg/mL) |
| Candida spp. (VVC) | Omiganan | 32–256 | 128 (59% of strains) | 128-256 (97% at 256) |
| Candida spp. (BSI) | Omiganan | 32–256 | 256 (57% of strains) | 256 |
| Candida spp. | Fluconazole | Not specified in detail | Not specified in detail | Not specified in detail |
Interaction Analysis (Fractional Inhibitory Concentration - FIC Index)
The interaction between Omiganan and fluconazole was predominantly additive.[5][6] The FIC index, a measure of combined antimicrobial activity, was determined for 24 tested strains.
| Interaction Type | FIC Index Range | Number of Strains (%) |
| Additive | ≤ 1 | 21 out of 24 (87.5%) |
| Indifferent | > 1 | 3 out of 24 (12.5%) |
| Synergistic | Not explicitly reported as a primary outcome | Certain concentration ranges showed synergy |
An additive effect was observed for the majority of C. albicans isolates from both VVC and BSI, and for 100% of the non-C. albicans Candida (NCAC) group.[5][6] Importantly, these effects are seen at concentrations much lower than when the compounds are used individually, which could lead to a better safety profile in vivo.[4][5]
Experimental Protocol: In Vitro Antifungal Susceptibility and Synergy Testing
The following methodology was employed to assess the in vitro efficacy of Omiganan in combination with fluconazole against Candida strains.[6]
-
Microorganisms : Clinical isolates of Candida species from patients with vulvovaginal candidiasis and bloodstream infections.
-
Antimicrobial Agents : Omiganan and fluconazole.
-
Minimum Inhibitory Concentration (MIC) Determination : A broth microdilution method was used according to established guidelines.
-
Minimum Biofilm Eradication Concentration (MBEC) Determination :
-
Microbial suspensions (1–5 × 10^6 CFU/mL) in RPMI 1640 medium were incubated in 96-well plates for 24 hours at 37°C to allow biofilm formation.
-
The pre-formed biofilms were washed three times with sterile 0.9% NaCl solution.
-
Omiganan (0.125–256 µg/mL) and fluconazole (0.25–512 µg/mL) were added to the wells containing the biofilms.
-
The plates were incubated to determine the minimum concentration required to eradicate the biofilm.[6]
-
-
Synergy Testing (Checkerboard Assay) :
-
A two-dimensional checkerboard microdilution assay was performed to determine the FIC index.
-
Serial dilutions of Omiganan and fluconazole were combined in a 96-well plate.
-
The FIC for each drug was calculated as the MIC of the drug in combination divided by the MIC of the drug alone.
-
The FIC index is the sum of the FICs of the two drugs.
-
Proposed Mechanism of Synergistic Action
The synergistic or additive effect of Omiganan and fluconazole is thought to stem from their distinct mechanisms of action. Omiganan directly targets and permeabilizes the fungal cell membrane, which in turn may facilitate the entry of fluconazole into the cell, allowing it to more effectively reach its intracellular target.[1]
Caption: Proposed synergistic mechanism of Omiganan and Fluconazole.
Experimental Workflow: Checkerboard Assay
The following diagram outlines the workflow for determining the synergistic effect of two antimicrobial agents using the checkerboard assay.
Caption: Workflow of the checkerboard assay for synergy testing.
II. Omiganan in Combination with Antibacterial Agents
Omiganan has also been evaluated in combination with antibacterial agents, demonstrating potential for enhanced efficacy in treating bacterial infections.
Quantitative Data Summary: Omiganan and Imipenem in a Sepsis Model
An experimental study investigated the efficacy of Omiganan, alone and combined with imipenem, in delaying the effects of intraperitoneal sepsis on colonic anastomosis healing in rats.[1]
| Treatment Group | Key Outcomes |
| Omiganan + Imipenem | - Re-epithelialization- Reduced neovascularization of granulation tissue- Bursting pressure similar to controls |
| Omiganan alone | - Better control of inflammatory parameters than imipenem alone- Counteracted collagen depletion |
| Imipenem alone | - Less effective in controlling inflammation compared to combination |
This study highlights the potential of Omiganan to not only exert direct antimicrobial effects but also to modulate the host's inflammatory response, contributing to improved healing outcomes when used with a standard antibiotic.[1]
Omiganan's Standalone Antibacterial Activity
For context, the following table presents the MIC values of Omiganan against a range of common bacterial pathogens, demonstrating its broad-spectrum activity.[7]
| Organism | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
| Staphylococcus aureus | - | 16 | 16 | ≤32 |
| Coagulase-negative staphylococci | - | 4 | 4 | 1-8 |
| Enterococcus faecium | - | 4 | 8 | - |
| Enterococcus faecalis | - | 64 | 128 | - |
| Gram-positive isolates (total) | 390 | - | - | ≤128 |
| Gram-negative isolates (total) | 167 | - | - | ≤1024 |
These data indicate that Omiganan is highly active against Gram-positive bacteria, including resistant strains, and also possesses activity against Gram-negative bacteria at higher concentrations.[7]
Conclusion
The available evidence suggests that Omiganan holds significant promise as a combination therapy partner for both antifungal and antibacterial agents. Its distinct mechanism of action, involving membrane disruption, can lead to additive or synergistic effects, potentially enhancing the efficacy of conventional antibiotics and antifungals. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of Omiganan-based combination therapies for a variety of infectious diseases. The ability to use lower concentrations of each agent in a combination could also translate to a better safety profile and a reduced risk of resistance development.
References
- 1. researchgate.net [researchgate.net]
- 2. Omiganan pentahydrochloride in the front line of clinical applications of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Antimicrobial Activity of Omiganan Alone and In Combination against Candida Isolated from Vulvovaginal Candidiasis and Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Comparative Analysis of Cross-Resistance Profiles: Omiganan and Other Peptide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the exploration of novel antimicrobial agents, with cationic antimicrobial peptides (AMPs) representing a promising therapeutic avenue. Omiganan, a synthetic analog of the bovine cathelicidin indolicidin, is a broad-spectrum AMP currently in clinical development for topical applications. A critical aspect of evaluating any new antimicrobial is its potential for cross-resistance with existing or developmental drugs, particularly those with similar mechanisms of action. This guide provides a comparative analysis of Omiganan and other peptide antibiotics, focusing on available data regarding their antimicrobial activity and the potential for cross-resistance.
While direct, head-to-head cross-resistance studies involving Omiganan are limited in the publicly available scientific literature, this guide synthesizes the existing data to offer an objective comparison. We present available Minimum Inhibitory Concentration (MIC) data, detail relevant experimental protocols for resistance and susceptibility testing, and provide visualizations of key concepts.
Comparative Antimicrobial Activity
The following tables summarize the in vitro activity of Omiganan and other selected peptide antibiotics against a range of bacterial pathogens. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Activity of Omiganan against various Bacterial Pathogens
| Bacterial Species | Resistance Profile | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
| Staphylococcus aureus | Methicillin-Susceptible & Resistant | 16 | 16 | ≤ 32 |
| Coagulase-negative staphylococci | - | 4 | 4 | 1-8 |
| Enterococcus faecium | Vancomycin-Susceptible & Resistant | 4 | 8 | - |
| Enterococcus faecalis | Vancomycin-Susceptible & Resistant | 64 | 128 | - |
| Escherichia coli | Wild-type | 32 | - | - |
| Escherichia coli | ESBL-producing | 32 | - | - |
| Klebsiella spp. | Wild-type | 32 | - | - |
| Klebsiella spp. | ESBL-producing | 128 | - | - |
| Pseudomonas aeruginosa | Carbapenem-Susceptible & Resistant | 128 | 256 | - |
Data compiled from Sader et al. (2007).[1]
Table 2: In Vitro Activity of Pexiganan against various Bacterial Pathogens
| Bacterial Species | Resistance Profile | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | - | 16 | 16 |
| Coagulase-negative staphylococci | - | 4 | - |
| Enterococcus faecium | - | 8 | - |
| Enterococcus faecalis | - | >128 | >128 |
| Pseudomonas aeruginosa | - | 16 | 32 |
Data compiled from Flamm et al. (2016).[2]
Table 3: In Vitro Activity of Melittin against various Bacterial Pathogens
| Bacterial Species | Resistance Profile | MIC Range (µg/mL) |
| Staphylococcus aureus | MRSA | 0.625 - 2.5 |
| Pseudomonas aeruginosa | MDR | 1.25 - 10 |
Data compiled from Mirzaei et al. (2023).[3]
Cross-Resistance: The Current Landscape
-
Low Propensity for Resistance Development: Studies on both Omiganan and Pexiganan suggest that bacteria do not easily develop resistance to these peptides through serial passage, a common laboratory method to induce resistance.[2][4] This inherent difficulty in generating resistant strains may contribute to the lack of extensive cross-resistance data.
-
Distinct Mechanisms May Limit Cross-Resistance: While many cationic AMPs act on the bacterial membrane, subtle differences in their mechanisms of action could prevent broad cross-resistance. For instance, a study on Staphylococcus aureus found that resistance to melittin did not confer cross-resistance to pexiganan. This suggests that the mechanisms of resistance to these two peptides may be distinct.
-
Omiganan's Efficacy Against Resistant Strains: Omiganan has demonstrated consistent activity against bacterial strains that are resistant to conventional antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][5] This suggests that the mechanisms of resistance to these conventional antibiotics do not confer cross-resistance to Omiganan.
Experimental Protocols
Understanding the methodologies used to assess antimicrobial resistance is crucial for interpreting and comparing data.
Protocol for Induction of Resistance via Serial Passage
This method is commonly used to assess the potential for bacteria to develop resistance to an antimicrobial agent over time.
-
Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of the antimicrobial peptide against the bacterial strain of interest using a standardized broth microdilution method.
-
Sub-inhibitory Exposure: Inoculate a fresh culture of the bacteria in a broth medium containing the antimicrobial peptide at a concentration of 0.5x the initial MIC.
-
Incubation: Incubate the culture under appropriate conditions (e.g., 37°C with shaking) until visible growth is observed.
-
Serial Passage: Transfer an aliquot of the grown culture to a fresh tube of broth containing a two-fold higher concentration of the antimicrobial peptide.
-
Repeat Passages: Repeat the incubation and transfer steps for a predetermined number of passages (e.g., 20-30).
-
Final MIC Determination: After the final passage, determine the MIC of the evolved bacterial population to assess the fold-change in resistance.
-
Stability of Resistance: To confirm that the developed resistance is stable, the resistant strain is typically passaged several times in an antibiotic-free medium before re-testing the MIC.
Protocol for Broth Microdilution MIC Assay for Cationic Peptides
This protocol is a modification of the standard Clinical and Laboratory Standards Institute (CLSI) method, adapted for the specific properties of cationic antimicrobial peptides.
-
Preparation of Peptide Stock Solutions: Dissolve the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Prepare serial two-fold dilutions of the peptide in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate. Non-treated plates are often used, though some protocols recommend low-binding plates.
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in CAMHB.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a growth control well (bacteria without peptide) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Visualizing Mechanisms and Workflows
General Mechanism of Action for Cationic Antimicrobial Peptides
Most cationic AMPs, including likely Omiganan and its counterparts, exert their antimicrobial effect by disrupting the bacterial cell membrane.
Caption: Interaction of cationic AMPs with the bacterial membrane leading to cell death.
Experimental Workflow for a Cross-Resistance Study
This diagram illustrates the logical steps involved in a comprehensive cross-resistance study.
Caption: A logical workflow for investigating cross-resistance between two antimicrobial peptides.
Conclusion
Omiganan demonstrates potent and broad-spectrum antimicrobial activity with a low propensity for inducing resistance. While direct experimental data on cross-resistance with other peptide antibiotics is currently lacking, the available evidence suggests that Omiganan's efficacy is maintained against bacteria resistant to conventional antibiotics. The distinct mechanisms of action among different antimicrobial peptides may also limit the likelihood of broad cross-resistance. Further studies, following standardized protocols for resistance induction and susceptibility testing, are warranted to definitively elucidate the cross-resistance profile of Omiganan and guide its future clinical development and application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of omiganan pentahydrochloride tested against contemporary bacterial pathogens commonly responsible for catheter-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Omiganan and Other Prominent Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
Antimicrobial peptides (AMPs) represent a promising class of therapeutics in an era of mounting antibiotic resistance. Their broad-spectrum activity and novel mechanisms of action make them attractive candidates for various clinical applications. However, the successful translation of AMPs from bench to bedside is critically dependent on their safety profiles. This guide provides a comparative analysis of the safety of Omiganan, a novel synthetic cationic peptide, against two other well-characterized AMPs: Pexiganan and Brilacidin.
Executive Summary
This guide offers a detailed comparison of the preclinical and clinical safety data for Omiganan, Pexiganan, and Brilacidin. The analysis focuses on key safety parameters, including in vitro cytotoxicity, hemolytic activity, in vivo toxicity, and immunogenicity. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview for researchers and drug developers. All three AMPs have demonstrated favorable safety profiles in specific contexts, but a nuanced understanding of their individual characteristics is crucial for their continued development and potential clinical use.
Data Presentation: Comparative Safety Profiles
The following tables summarize the available quantitative data on the in vitro and in vivo safety of Omiganan, Pexiganan, and Brilacidin. It is important to note that the data are compiled from various studies with differing experimental conditions, which may affect direct comparability.
Table 1: In Vitro Hemolytic Activity
| Antimicrobial Peptide | Hemolytic Activity (HC50) | Species | Source(s) |
| Omiganan | >64 µM (concentration for 20% hemolysis) | Human | [1] |
| Pexiganan | >250 µg/mL (concentration for 100% hemolysis) | Human | [2][3] |
| Brilacidin | Lacked hemolytic activity at tested concentrations | Human | [4] |
Table 2: In Vitro Cytotoxicity
| Antimicrobial Peptide | Cell Line | Assay | IC50/Cytotoxicity | Source(s) |
| Omiganan | - | - | Data not available in searched literature | |
| Pexiganan | HeLa cells | MTT | No cytotoxic effect at 50 µg/mL | [5] |
| RAW 264.7 (macrophages) | XTT | Toxic at 40 µM | [1] | |
| Brilacidin | Endocervical epithelial cells | - | Well-tolerated up to 64 µg/mL | [4] |
| Vero cells | CellTiter-Glo | IC50 of 3.6 µM | [6] | |
| Human Lung Epithelial Cells | - | Potent inhibition of SARS-CoV-2 with low cytotoxicity | [7] |
Table 3: In Vivo Acute Toxicity
| Antimicrobial Peptide | Animal Model | Route of Administration | LD50/Toxicity Observations | Source(s) |
| Omiganan | Mouse | - | Data not available in searched literature | |
| Pexiganan | Mouse | Oral | 19.68 mg/kg | [8] |
| Brilacidin | - | - | No treatment-related serious adverse events in Phase 2b trial | [9] |
Experimental Protocols
Detailed methodologies for key in vitro safety and immunogenicity assays are provided below. These protocols are synthesized from established methods and can be adapted for the evaluation of novel AMPs.
Hemolysis Assay Protocol
This protocol determines the concentration of an AMP that causes 50% lysis of human red blood cells (HC50).
-
Preparation of Red Blood Cells (RBCs):
-
Obtain fresh human whole blood containing an anticoagulant.
-
Centrifuge the blood at 800 x g for 10 minutes to pellet the RBCs.
-
Carefully remove the supernatant and wash the RBCs three times with sterile, isotonic phosphate-buffered saline (PBS), pH 7.4.
-
After the final wash, resuspend the RBC pellet in PBS to achieve a 4% (v/v) hematocrit.
-
-
Assay Procedure:
-
Prepare serial dilutions of the AMP in PBS in a 96-well microtiter plate.
-
Add 100 µL of the 4% RBC suspension to each well containing 100 µL of the AMP dilutions.
-
Include a negative control (RBCs in PBS only) and a positive control (RBCs in 0.1% Triton X-100 for 100% hemolysis).
-
Incubate the plate at 37°C for 1 hour with gentle agitation.
-
-
Data Analysis:
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Plot the percentage of hemolysis against the AMP concentration and determine the HC50 value from the dose-response curve.
-
MTT Cytotoxicity Assay Protocol
This protocol assesses the effect of an AMP on the viability of mammalian cells, such as human keratinocytes (HaCaT) or human embryonic kidney cells (HEK293).[6][10]
-
Cell Culture and Seeding:
-
Culture the desired mammalian cell line in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
AMP Treatment:
-
Prepare serial dilutions of the AMP in serum-free cell culture medium.
-
Remove the growth medium from the cells and replace it with 100 µL of the AMP dilutions.
-
Include a vehicle control (medium without AMP).
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay and Data Analysis:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the AMP concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
In Vitro Immunogenicity Assessment: T-Cell Proliferation Assay
This assay evaluates the potential of an AMP to induce a T-cell-mediated immune response.[11][12][13][14]
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with PBS and resuspend in complete RPMI-1640 medium.
-
-
Antigen Presentation and T-Cell Co-culture:
-
Generate monocyte-derived dendritic cells (DCs) from the PBMCs to serve as antigen-presenting cells (APCs).
-
Pulse the DCs with the AMP at various concentrations for several hours.
-
Co-culture the AMP-pulsed DCs with autologous CD4+ T-cells (isolated from the same donor's PBMCs) in a 96-well plate.
-
Include a positive control (e.g., a known T-cell epitope) and a negative control (unpulsed DCs).
-
-
Measurement of T-Cell Proliferation:
-
After 5-7 days of co-culture, assess T-cell proliferation by adding [3H]-thymidine to the wells and incubating for another 18-24 hours.
-
Harvest the cells and measure the incorporation of [3H]-thymidine using a scintillation counter.
-
Alternatively, T-cell proliferation can be measured using flow cytometry-based assays (e.g., CFSE dilution).
-
-
Data Analysis:
-
Calculate the stimulation index (SI) by dividing the mean counts per minute (CPM) of the AMP-treated wells by the mean CPM of the negative control wells. An SI greater than 2 is often considered a positive response.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to AMP safety and experimental procedures.
Caption: Workflow for the in vitro hemolysis assay to determine the HC50 of an AMP.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure, Membrane Orientation, Mechanism, and Function of Pexiganan – A Highly Potent Antimicrobial Peptide Designed From Magainin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A novel peptide mimetic, brilacidin, for combating multidrug-resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pjmhsonline.com [pjmhsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Innovation Pharmaceuticals’ Brilacidin Inhibits Novel Coronavirus (COVID-19) by Almost 90% at the Lowest Concentration Tested to Date in a Human Lung Cell Line - BioSpace [biospace.com]
- 8. researchgate.net [researchgate.net]
- 9. Brilacidin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. High sensitivity of human epidermal keratinocytes (HaCaT) to topoisomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products | FDA [fda.gov]
Safety Operating Guide
Proper Disposal of Omiganan Pentahydrochloride: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of the investigational antimicrobial peptide, Omiganan Pentahydrochloride, in a research setting. This document provides procedural recommendations to minimize environmental impact and ensure laboratory safety, aligning with best practices for pharmaceutical waste management.
This compound is a synthetic cationic peptide with broad-spectrum antimicrobial activity. As with all investigational compounds and antimicrobial agents, proper disposal is crucial to prevent environmental contamination and the potential contribution to antimicrobial resistance.[1][2][3] This guide outlines the recommended procedures for the disposal of this compound from research and development laboratories.
Core Principles of Disposal
The primary principle for the disposal of this compound is to avoid direct release into the environment. Therefore, sewer disposal is strictly prohibited. [2][4] All waste containing this compound must be managed as regulated pharmaceutical waste.
Disposal Procedures for this compound
Researchers and laboratory personnel must adhere to the following step-by-step procedures for the disposal of this compound in various forms.
Solid Waste
Solid waste includes unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and other contaminated materials like weighing paper and plasticware.
-
Segregation: All solid waste contaminated with this compound must be segregated from general laboratory waste.
-
Containerization: Use a designated, clearly labeled, leak-proof container for all solid this compound waste. The container should be marked as "Pharmaceutical Waste for Incineration" and include the name of the compound.
-
Disposal: The sealed container should be collected by a licensed hazardous waste contractor for incineration.[5]
Liquid Waste
Liquid waste includes solutions containing this compound, such as stock solutions, experimental dilutions, and contaminated buffers.
-
Segregation: Do not mix this compound liquid waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization: Collect all liquid waste in a designated, sealed, and shatter-proof container. The container must be clearly labeled with "Pharmaceutical Waste for Incineration," the name "this compound," and an approximate concentration.
-
Disposal: The container should be managed through your institution's hazardous waste program for incineration.
Sharps Waste
Sharps waste includes needles, syringes, Pasteur pipettes, and any other items that can puncture the skin and are contaminated with this compound.
-
Containerization: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.
-
Labeling: The sharps container should be labeled as containing pharmaceutical waste.
-
Disposal: Once the sharps container is full, it should be sealed and disposed of through the biohazardous or pharmaceutical waste stream, in accordance with institutional protocols, typically involving autoclaving followed by incineration or direct incineration.
Environmental Fate and Considerations
Spill Management
In the event of a spill of this compound powder or solution:
-
Restrict Access: Cordon off the affected area to prevent further contamination.
-
Wear Appropriate PPE: At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill:
-
For solids: Gently cover the spill with an absorbent material, such as a chemical absorbent pad or vermiculite, to prevent aerosolization.
-
For liquids: Cover the spill with an absorbent material.
-
-
Clean the Area: Using appropriate tools (e.g., forceps for broken glass, absorbent pads), collect the contaminated materials and place them in the designated pharmaceutical waste container. Clean the spill area with a suitable laboratory detergent and water.
-
Dispose of Cleaning Materials: All materials used for spill cleanup must be disposed of as pharmaceutical waste for incineration.
Quantitative Data
Specific quantitative data regarding the environmental impact of this compound is not publicly available. The following table summarizes its antimicrobial activity, which underscores its biological potency and the importance of preventing its release into the environment.
| Organism Type | Range of Minimum Inhibitory Concentrations (MIC) | Reference |
| Gram-positive bacteria | ≤ 128 mg/L | [9] |
| Gram-negative bacteria | ≤ 1024 mg/L | [9] |
| Fungi (Candida spp.) | ≤ 256 µg/ml | [10] |
| Fungi (Molds) | ≤ 1024 µg/ml | [10] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 2. University of Calgary [coldsite-ucalgary.azurewebsites.net]
- 3. Disposal of Residues - Disarm Project [disarmproject.eu]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. essex.ac.uk [essex.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of naturally occurring and engineered antimicrobial peptides by proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolysis of Antimicrobial Peptides by Extracellular Peptidases in Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of this compound tested against contemporary bacterial pathogens commonly responsible for catheter-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of this compound against Contemporary Fungal Pathogens Responsible for Catheter-Associated Infections - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Precautions for Omiganan Pentahydrochloride
Disclaimer: A specific Safety Data Sheet (SDS) for Omiganan Pentahydrochloride is not publicly available. The following guidelines are based on general laboratory safety protocols for handling research-grade chemicals, particularly peptide compounds, of unknown toxicity. Researchers must conduct a risk assessment and consult with their institution's environmental health and safety (EHS) department before handling this substance.
This compound is a synthetic cationic antimicrobial peptide.[1] While its exact toxicological properties have not been fully investigated, it is prudent to handle it with care to minimize exposure.[2]
Personal Protective Equipment (PPE)
In the absence of specific data, a conservative approach to PPE is recommended. The following table summarizes the general PPE for handling powdered or solubilized this compound in a laboratory setting.[3][4][5]
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or other chemical-resistant gloves. Consider double-gloving. | To prevent skin contact.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and airborne particles.[1][7] |
| Body Protection | A lab coat with long sleeves and tight-fitting cuffs. | To protect skin and clothing from contamination.[4] |
| Respiratory Protection | A dust mask or respirator may be necessary when handling larger quantities of the lyophilized powder to avoid inhalation. | To prevent inhalation of airborne particles.[8] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area.[3]
-
When handling the lyophilized powder, use a chemical fume hood or a biological safety cabinet to minimize inhalation risk.[7][9]
Hygiene Practices:
-
Avoid direct contact, inhalation, or exposure to the compound.[3]
-
Do not eat, drink, or apply cosmetics in the laboratory.[7]
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
-
Remove contaminated PPE before leaving the laboratory.[1]
Storage:
-
Store lyophilized peptides in a cool, dry, and dark place, typically at -20°C or colder for long-term storage.[3][8]
-
Allow the container to warm to room temperature in a desiccator before opening to prevent moisture contamination.[2][8]
-
Store solutions in sterile, tightly sealed containers. For prolonged storage, it is recommended to store aliquots at -20°C or colder.[2]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional, local, and national regulations for chemical waste.[3]
-
Do not pour peptide solutions or other chemical waste down the drain.[3]
-
Collect all waste in appropriately labeled, leak-proof containers.
-
Consult your institution's EHS department for specific disposal procedures.
Emergency Procedures
Chemical Spill: In the event of a spill, evacuate nonessential personnel from the area.[10] If the spill is large or involves a highly concentrated solution, alert your institution's emergency response team.[11] For minor spills, trained personnel wearing appropriate PPE can proceed with cleanup.[10] Use an absorbent material compatible with the chemical and decontaminate the area.[11]
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[12][13] Seek medical attention if irritation persists.
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12][13] Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visual Guides
The following diagrams illustrate general laboratory safety workflows.
Caption: Workflow for responding to a chemical spill.
Caption: Decision-making for PPE selection with unknown hazards.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NIBSC - Peptide Storage [nibsc.org]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 5. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ehs.okstate.edu [ehs.okstate.edu]
- 8. bachem.com [bachem.com]
- 9. Personal protective equipment for preparing toxic drugs [gerpac.eu]
- 10. tulsa.okstate.edu [tulsa.okstate.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Laboratory Emergency Guidance | Environmental Health and Safety | Brown University [ehs.brown.edu]
- 13. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
